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  • Product: Diallyl malate
  • CAS: 6947-00-8

Core Science & Biosynthesis

Foundational

Mechanism of Diallyl Malate Free Radical Polymerization: Kinetics, Cyclopolymerization, and Mitigation of Degradative Chain Transfer

Executive Summary Diallyl malate (DAM) is a bifunctional allyl ester monomer featuring a highly hydrophilic, hydroxyl-bearing malate spacer. It is increasingly utilized as a functional crosslinking agent in advanced mate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diallyl malate (DAM) is a bifunctional allyl ester monomer featuring a highly hydrophilic, hydroxyl-bearing malate spacer. It is increasingly utilized as a functional crosslinking agent in advanced materials, ranging from soft hydrogel contact lenses to biobased vitrimer epoxy resins and fluorocarbon latexes. However, the free radical polymerization of DAM presents profound mechanistic challenges—most notably, severe degradative chain transfer and complex intra-/inter-molecular cyclopolymerization.

This technical whitepaper elucidates the fundamental kinetic pathways of DAM polymerization, explores the causality behind its low homopolymerization efficiency, and provides validated, step-by-step experimental protocols for its successful integration into copolymer networks.

Molecular Architecture and Reactivity of Diallyl Malate

DAM (butanedioic acid, 2-hydroxy-, 1,4-di-2-propen-1-yl ester) consists of two allyl ester groups separated by a malic acid-derived backbone. The presence of the secondary hydroxyl group imparts significant hydrophilicity and hydrogen-bonding capability, making it highly valuable for synthesizing sparingly cross-linked hydrophilic copolymers ([1]).

Despite its utility, the allylic double bonds ( −CH2​−CH=CH2​ ) are electron-rich and possess highly labile α -hydrogens. This specific structural feature dictates the entire kinetic profile of the monomer under free-radical conditions, shifting the reaction away from standard chain propagation and toward premature termination.

The Core Mechanism: Propagation vs. Degradative Chain Transfer

The free radical polymerization of DAM diverges significantly from standard vinyl polymerization (e.g., acrylates or styrenics). The mechanism is governed by three competing kinetic pathways:

  • Intermolecular Propagation (Crosslinking): The propagating macroradical adds to the double bond of a new DAM monomer. Because DAM is bifunctional, this pathway extends the polymer chain and eventually forms a crosslinked, insoluble network.

  • Intramolecular Cyclopolymerization: The radical formed on one allyl group can attack the unreacted allyl group on the same molecule. While standard diallyl compounds (like diallylamine) readily form 5- or 6-membered rings, the extended spacer in DAM makes simple cyclization less thermodynamically favorable. Instead, it relies on complex stereoelectronic effects and stepwise radical-mediated cyclizations ([2]).

  • Degradative Chain Transfer (DCT): This is the dominant and most problematic feature of allyl ester polymerization. Instead of adding to the π -bond, the highly reactive growing macroradical abstracts a labile allylic hydrogen from a DAM monomer. This terminates the growing chain and yields a resonance-stabilized allylic radical. Because this new radical is too stable to efficiently re-initiate a new chain, it acts as a radical sink, severely depressing both the polymerization rate ( Rp​ ) and the final molecular weight ([3]).

G I Initiator Radical (I•) M Diallyl Malate (DAM) I->M Initiation PR Propagating Radical (P•) M->PR Addition to Allyl Double Bond CYC Intramolecular Cyclization (Cyclic Radical) PR->CYC Attack on 2nd Allyl Group CROSS Intermolecular Propagation (Crosslinked Network) PR->CROSS Attack on another DAM DCT Degradative Chain Transfer (Allylic H-Abstraction) PR->DCT H-Abstraction CYC->CROSS Further Propagation DEAD Dead Polymer + Stabilized Allyl Radical DCT->DEAD Resonance Stabilization

Mechanistic pathways in DAM polymerization: propagation, cyclization, and degradative transfer.

Kinetic Bottlenecks and Causality in Experimental Design

The high frequency of DCT means that the rate of polymerization ( Rp​ ) for DAM does not follow classical steady-state kinetics. In standard vinyl polymerization, Rp​∝[I]0.5 because termination occurs via the bimolecular coupling of two active radicals.

In allyl polymerization, termination occurs primarily via transfer to the monomer. Therefore, Rp​∝[I]1.0 . To achieve high conversions, one must constantly supply primary radicals to overcome the radical sink effect. This explains the causality behind the necessity of unusually high initiator concentrations (often >2-5 mol%) when polymerizing diallyl esters ([4]).

Furthermore, the activation energy ( Ea​ ) for hydrogen abstraction (DCT) is generally higher than that for double-bond addition (propagation). Consequently, increasing the reaction temperature disproportionately accelerates degradative chain transfer, leading to oligomerization rather than polymerization. To counteract this, modern protocols employ low-temperature redox initiator systems.

Quantitative Kinetic Summary
ParameterStandard Vinyl Monomer (e.g., MMA)Diallyl Ester (e.g., DAM)Causality / Mechanistic Implication
Dominant Termination Bimolecular (Coupling/Disproportionation)Degradative Chain Transfer (to Monomer)Allylic H-abstraction yields highly stable, unreactive radicals.
Initiator Dependence Rp​∝[I]0.5 Rp​∝[I]1.0 Radicals are consumed by the monomer pool, not by each other.
Typical MW ( Mn​ ) 100,000 - 1,000,000+ g/mol 5,000 - 20,000 g/mol (Homopolymer)Chain growth is prematurely halted by continuous DCT.
Optimal Temp Profile Moderate to High (60-90°C)Low to Moderate (Redox at 20-40°C)Lower temperatures suppress the higher- Ea​ H-abstraction pathway.

Experimental Workflows: Self-Validating Systems

Because of its inherent kinetic limitations, DAM is rarely homopolymerized. Instead, it is utilized as a crosslinker in copolymerizations with highly reactive monomers (like butyl acrylate or methyl methacrylate). Below is a field-proven protocol for the seeded emulsion copolymerization of an acrylate latex modified by DAM.

Protocol: Low-Temperature Redox Emulsion Copolymerization with DAM

Objective: Synthesize a cross-linked acrylate latex using DAM as a functional crosslinker without suffering from premature termination.

  • Step 1: Emulsion Preparation. In a jacketed reactor, dissolve 2.0 g of sodium dodecyl sulfonate (SDS) and 4.0 g of a non-ionic emulsifier in 100 mL of deionized water. Slowly add a monomer mixture consisting of 45 g Butyl Acrylate (BA), 50 g Methyl Methacrylate (MMA), and 4.47 wt% Diallyl Malate (DAM). Homogenize at 10,000 rpm for 10 minutes to form a stable pre-emulsion.

  • Step 2: Deoxygenation. Purge the reactor with high-purity Nitrogen ( N2​ ) for 30 minutes under gentle stirring.

    • Self-Validation Check: Oxygen is a potent radical scavenger. Failure to strictly deoxygenate the system will completely inhibit the already fragile allyl propagation, resulting in zero conversion.

  • Step 3: Redox Initiation. Adjust the reactor temperature to 40°C. Inject the redox initiator system: Cumene Hydroperoxide (CHP) and Sodium Formaldehyde Sulfoxylate (SFS) at an optimal molar ratio of 1.10/3.81, alongside trace ferrous ions ( Fe2+ ) complexed with EDTA ([5]).

    • Causality: The CHP/SFS redox pair allows for robust radical generation at 40°C, a temperature low enough to kinetically disfavor degradative chain transfer.

  • Step 4: Semi-Continuous Feed. Feed the pre-emulsion into the reactor dropwise over 3 hours.

    • Causality: Starved-feed conditions keep the instantaneous concentration of DAM low. This forces the growing acrylate macroradicals to crosslink through the DAM allyl groups rather than allowing DAM to undergo degradative chain transfer with itself.

  • Step 5: Curing and Workup. Maintain the temperature at 40°C for an additional 2 hours post-feed to ensure complete consumption of the allyl groups. Cool to room temperature and filter through a 100-mesh screen to remove coagulum.

Workflow Prep Monomer Emulsion Prep (DAM + Acrylates + SDS) Deox Deoxygenation (N2 Purge, 30 min) Prep->Deox Init Redox Initiation (CHP/SFS Addition) Deox->Init Poly Polymerization (40°C, 3-5 hrs) Init->Poly Term Termination & Workup (Cooling, Filtration) Poly->Term

Step-by-step workflow for the redox-initiated emulsion copolymerization of diallyl malate.

Advanced Strategies to Mitigate Degradative Transfer

For researchers looking to push the boundaries of DAM incorporation, modern controlled radical polymerization (CRP) techniques offer a pathway forward:

  • Reversible Addition-Fragmentation Chain Transfer (RAFT): By introducing a chain transfer agent (CTA), the concentration of active propagating radicals is kept extremely low. This minimizes the absolute rate of degradative chain transfer, allowing the allyl monomer to incorporate more uniformly into the polymer backbone without early termination.

  • Photoinduced Radical-Mediated Cyclization (PRMC): Recent studies on allyl ethers and esters suggest that using specific photoinitiators under UV irradiation can drive a stepwise hydrogen atom transfer (HAT) followed by a [3+2] cyclization. This effectively bypasses the traditional degradative transfer sink, allowing for the synthesis of higher molecular weight cyclopolymers ([6]).

References

  • Chromecek, R. C., et al. "Contact lens blank or replica made from anhydrous, sparingly cross-linked hydrophilic copolymers." U.S.
  • Uğur, I., et al. "Cyclopolymerization reactions of diallyl monomers: exploring electronic and steric effects using DFT reactivity indices." The Journal of Physical Chemistry A (2009). [Link]

  • Litsov, N. I., et al. "Polymerisation of Allyl Compounds." Russian Chemical Reviews (1980). [Link]

  • "Seeded Emulsion Polymerization of Butyl Acrylate Using a Redox Initiator System: Kinetics and Mechanism." Industrial & Engineering Chemistry Research (2010). [Link]

  • Xiao, Q., et al. "Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated[3 + 2] Cyclization." ACS Omega (2021). [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Copolymerization Behavior of Diallyl Malate: Reactivity Ratios and Mechanistic Considerations

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary Diallyl malate (DAM) is a bifunctional monomer with significant potential in the development of advanced polymers for biomedical...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diallyl malate (DAM) is a bifunctional monomer with significant potential in the development of advanced polymers for biomedical applications. Its structure, featuring two allyl groups and a malate core, offers unique opportunities for creating cross-linked networks, cyclized polymer backbones, and scaffolds amenable to post-polymerization modification for drug conjugation or targeted delivery. However, the effective design and synthesis of DAM-based copolymers are predicated on a thorough understanding of its copolymerization kinetics, governed by its monomer reactivity ratios.

This guide provides a comprehensive technical overview of the principles and practices for studying the copolymerization of diallyl malate. While specific reactivity ratio data for DAM is not extensively documented in public literature, this document establishes a foundational framework based on the known behavior of structurally similar allyl and diallyl monomers. We delve into the mechanistic challenges inherent to allyl polymerization, namely degradative chain transfer, and the characteristic cyclopolymerization pathway of diallyl compounds. Furthermore, this guide presents a detailed, field-proven experimental protocol for the systematic determination of DAM reactivity ratios with a given comonomer, from reaction setup and control to copolymer analysis and data interpretation using established kinetic models. By understanding these core principles, researchers can effectively predict, control, and optimize the synthesis of novel diallyl malate copolymers for a new generation of functional biomaterials and drug delivery systems.

Section 1: Introduction to Diallyl Malate (DAM) as a Monomer

Chemical Structure and Unique Features

Diallyl malate is an ester formed from malic acid and two molecules of allyl alcohol. Its structure is notable for three key features:

  • Two Allyl Groups: These terminal double bonds are the sites of polymerization. Being a non-conjugated diene, these groups can react independently, leading to branched or cross-linked structures, or in a concerted intramolecular-intermolecular fashion, leading to cyclized polymer chains.

  • A Functional Core: The malate backbone contains a secondary hydroxyl (-OH) group and a carboxylic acid group. These functionalities are typically preserved during radical polymerization and offer valuable sites for subsequent chemical modification, such as the attachment of bioactive molecules, targeting ligands, or hydrophilic moieties to tailor the polymer's properties for specific biomedical applications.

  • Biocompatibility Potential: Malic acid is a naturally occurring dicarboxylic acid involved in the citric acid cycle, suggesting that polymers derived from it may exhibit favorable biocompatibility and biodegradability profiles, which are highly desirable in drug development.

The Challenge of Allyl Polymerization: Degradative Chain Transfer

A defining characteristic of allyl monomers is their general reluctance to undergo efficient radical polymerization to form high molecular weight polymers.[1] This is due to a highly prevalent side reaction known as degradative chain transfer .

The mechanism involves the abstraction of a hydrogen atom from the carbon adjacent to the double bond (the allylic position) by a propagating radical. This event terminates the growing polymer chain and creates a new, resonance-stabilized allyl radical.[2] This new radical is significantly less reactive than the propagating radical and is often slow to re-initiate a new polymer chain, thus "degrading" the kinetic chain length and severely limiting the achievable molecular weight.[1][3] For diallyl monomers like DAM, this process remains a significant competing reaction that must be considered and controlled.

Section 2: Fundamentals of Copolymerization Kinetics

To control the incorporation of diallyl malate into a polymer chain alongside another monomer (a comonomer), it is essential to understand the fundamentals of copolymerization kinetics.

The Copolymerization Equation and Reactivity Ratios

The composition of a copolymer is dictated by the relative rates of four possible propagation reactions at the growing chain end:

  • ~M1• + M1 → ~M1• (Rate constant: k₁₁)

  • ~M1• + M2 → ~M2• (Rate constant: k₁₂)

  • ~M2• + M1 → ~M1• (Rate constant: k₂₁)

  • ~M2• + M2 → ~M2• (Rate constant: k₂₂)

Here, M₁ can be considered diallyl malate (DAM) and M₂ is the comonomer. The monomer reactivity ratios , r₁ and r₂, are defined as the ratio of the rate constant for a radical adding its own type of monomer to the rate constant for it adding the other type of monomer:

r₁ = k₁₁ / k₁₂ r₂ = k₂₂ / k₂₁

  • An r₁ > 1 indicates that the growing chain ending in M₁ prefers to add another M₁ monomer.

  • An r₁ < 1 indicates that the growing chain ending in M₁ prefers to add an M₂ monomer.

Interpreting Reactivity Ratios for Copolymer Structure

The product of the two reactivity ratios (r₁ × r₂) provides a powerful prediction of the resulting copolymer's microstructure:

  • r₁r₂ ≈ 1 (Ideal/Random Copolymerization): The reactivity of a growing chain is independent of the terminal monomer unit. The monomers are incorporated randomly along the chain in a proportion that reflects the feed composition.

  • r₁r₂ ≈ 0 (Alternating Copolymerization): This occurs when r₁ and r₂ are both close to zero. Each monomer strongly prefers to react with the other, leading to a highly ordered, alternating sequence (e.g., -M₁-M₂-M₁-M₂-).

  • r₁r₂ < 1 (Tendency toward Alternation): Both monomers prefer to react with the other monomer, but some self-propagation can occur. This results in a copolymer that is more alternating than random.

  • r₁r₂ > 1 (Block Copolymerization): This is a rare case in free radical polymerization where long sequences of each monomer are formed, leading to a "blocky" structure.

The following diagram illustrates this relationship, which is fundamental to designing a copolymer with a desired microstructure.

G cluster_product Copolymer Microstructure (r1 * r2) r1_high r1 > 1 (Prefers self-addition) blocky r1r2 > 1 Blocky Tendency r1_high->blocky r1_low r1 < 1 (Prefers cross-addition) alt_tendency r1r2 < 1 Alternating Tendency r1_low->alt_tendency r1_zero r1 ≈ 0 (Strongly prefers cross-addition) alternating r1r2 ≈ 0 Alternating r1_zero->alternating r2_high r2 > 1 (Prefers self-addition) r2_high->blocky r2_low r2 < 1 (Prefers cross-addition) r2_low->alt_tendency r2_zero r2 ≈ 0 (Strongly prefers cross-addition) r2_zero->alternating ideal r1r2 ≈ 1 Ideal / Random

Caption: Relationship between reactivity ratios and copolymer structure.

Section 3: The Copolymerization Behavior of Diallyl Monomers

Cyclopolymerization: A Defining Mechanism

Beyond degradative chain transfer, the most important mechanistic feature of diallyl monomers is their propensity to undergo cyclopolymerization .[4] This is an intramolecular-intermolecular chain propagation process. After a radical adds to one of the allyl groups of a diallyl monomer, the newly formed radical can undergo an intramolecular cyclization reaction by attacking the second, pendant allyl group on the same monomer unit.[5] This forms a cyclic radical (typically a 5- or 6-membered ring), which then propagates by adding to a new monomer molecule.[6]

This mechanism is crucial because it leads to the formation of a linear polymer containing cyclic units in the backbone, rather than a cross-linked network.[1] This process effectively competes with intermolecular cross-linking, especially at lower monomer concentrations, and allows for the synthesis of soluble, high molecular weight polymers from diallyl monomers.[6]

Reactivity Ratios of Diallyl Monomers: A Comparative Analysis

While specific, verified reactivity ratios for diallyl malate are scarce in the literature, data from structurally analogous diallyl monomers provide valuable insight into its expected behavior. Diallyl phthalate (DAP) is a well-studied diallyl monomer.

M₁ (Diallyl Monomer)M₂ (Comonomer)r₁ (Diallyl)r₂ (Comonomer)r₁ × r₂Copolymer TypeReference
Diallyl Phthalate (DAP)Vinyl Chloride (VC)r_DAP = 0.37r_VC = 0.770.285Alternating Tendency[7]
Diallyl Phthalate (DAP)Vinyl Chloride (VC)r₁ (uncyclized radical) = 0.38r_c (cyclized radical) = 0.33r₂ = 1.68-Complex[7]
Diallyl Dimethylammonium Chloride (DADMAC)Methyl Methacrylate (MMA)r_DADMAC << 1r_MMA >> 1-Blocky (MMA rich)[8][9]
Allyl Glycidyl Ether (AGE)Phenyl Glycidyl Ether (PGE)r_AGE = 0.66r_PGE = 1.561.03Ideal / Random[10]

Analysis and Field Insights:

  • Low Reactivity: As a class, allyl monomers exhibit low reactivity ratios (r₁ << 1) when copolymerized with more reactive vinyl monomers like methacrylates.[9] This means the comonomer is consumed much more rapidly than the diallyl monomer, leading to significant compositional drift as the reaction proceeds.

  • Comonomer Dominance: In the DAP/VC and DADMAC/MMA systems, the comonomer radical (M₂•) strongly prefers to add another molecule of its own monomer (M₂) rather than the diallyl monomer. This makes it challenging to incorporate high amounts of the diallyl monomer into the copolymer.

  • Ideal Behavior is Possible: The AGE/PGE system shows that near-ideal copolymerization (r₁r₂ ≈ 1) is achievable, especially when the comonomer has a similar structure and reactivity (in this case, another ether).[10] This suggests that for diallyl malate, selecting a comonomer with similar electronic and steric properties, such as another ester or a monomer with moderate reactivity, could lead to more random incorporation.

Section 4: Experimental Design for Determining Diallyl Malate Reactivity Ratios

This section provides a robust, self-validating protocol for determining the reactivity ratios of diallyl malate (M₁) with a chosen comonomer (M₂).

G cluster_prep 1. Preparation cluster_rxn 2. Polymerization cluster_analysis 3. Analysis cluster_calc 4. Calculation A Purify Monomers (Remove Inhibitors) B Prepare 5-7 Feed Ratios (e.g., 90:10 to 10:90 M1:M2) A->B C Add Initiator (e.g., AIBN) & Solvent to Reaction Vessels B->C D Degas Solution (e.g., Freeze-Pump-Thaw) C->D E Initiate at Constant Temp. (e.g., 60-70°C) D->E F Monitor & Quench Reaction at Low Conversion (<10%) E->F G Isolate & Purify Copolymer (Precipitation) F->G H Determine Conversion (Gravimetric) G->H I Determine Copolymer Composition (F1, F2) via ¹H-NMR Spectroscopy G->I J Apply Linearization Methods (Fineman-Ross, Kelen-Tüdős) H->J I->J K Plot Data & Determine r1 (slope) and r2 (intercept) J->K

Caption: Experimental workflow for determining monomer reactivity ratios.
Materials and Reagents
  • Monomers: Diallyl malate (M₁) and comonomer (M₂).

    • Causality: Monomers must be purified prior to use, typically by passing through a column of basic alumina or by distillation under reduced pressure. This is critical to remove polymerization inhibitors (like hydroquinone) that are added for storage stability. Failure to do so will result in unpredictable and non-reproducible induction periods.

  • Initiator: A free-radical initiator such as 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).

    • Causality: The choice of initiator depends on the desired reaction temperature and solvent. AIBN is commonly used for reactions around 60-70°C as it undergoes clean, first-order decomposition without generating reactive side products that could interfere with the polymerization kinetics.

  • Solvent: A suitable solvent that dissolves both monomers and the resulting copolymer (e.g., dioxane, dimethylformamide (DMF), or toluene).

  • Non-solvent: An appropriate non-solvent for precipitating the final polymer (e.g., methanol, ethanol, or hexane).

Step-by-Step Copolymerization Protocol
  • Preparation of Monomer Feeds: Prepare a series of at least five stock solutions with varying molar feed ratios of DAM to the comonomer (f₁:f₂), for example: 90:10, 75:25, 50:50, 25:75, and 10:90.

  • Reaction Setup: In separate polymerization tubes or flasks, place precise volumes of each monomer stock solution. Add a consistent molar concentration of the initiator (e.g., 0.1-1.0 mol% relative to total monomers).

  • Degassing: Subject each reaction vessel to a minimum of three freeze-pump-thaw cycles.

    • Causality: This is a self-validating step. Oxygen is a potent radical scavenger (inhibitor). Its presence will terminate propagating chains and invalidate the kinetic assumptions of the reactivity ratio models. Complete removal is mandatory for accurate results.

  • Polymerization: Immerse the sealed reaction vessels simultaneously in a constant-temperature oil bath set to the desired reaction temperature (e.g., 60 °C for AIBN).

  • Quenching: After a predetermined time, quench the reactions by rapidly cooling the vessels in an ice bath and exposing them to air.

    • Trustworthiness: The reaction time must be short enough to ensure monomer conversion is kept below 10%. This is the most critical parameter for using the simple, differential form of the copolymerization equation. At higher conversions, the monomer feed ratio (f₁) changes significantly, violating the model's core assumption. Preliminary kinetic runs are necessary to determine the appropriate time for the specific system.

  • Isolation and Purification: Dilute the reaction mixture with a small amount of solvent and slowly pour it into a large excess of a stirred non-solvent. The copolymer will precipitate. Collect the polymer by filtration.

  • Purification: Re-dissolve the polymer in a good solvent and re-precipitate it at least twice more.

    • Causality: This step is essential to remove all unreacted monomers, initiator fragments, and oligomers, which would otherwise interfere with the subsequent composition analysis.

  • Drying and Conversion Calculation: Dry the purified polymer in a vacuum oven at a moderate temperature until a constant weight is achieved. Calculate the percent conversion gravimetrically.

Copolymer Composition Analysis via ¹H-NMR

This is the core analytical step for determining the molar fraction of each monomer unit within the purified copolymer chain (F₁ and F₂).

  • Sample Preparation: Dissolve a known mass of the dried copolymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Spectrum Acquisition: Acquire a quantitative ¹H-NMR spectrum.

  • Peak Identification: Identify unique, well-resolved proton signals corresponding to each monomer unit in the polymer backbone.

    • For Diallyl Malate (M₁) , characteristic signals may include the protons on the malate backbone.

    • For the Comonomer (M₂) , identify a signal unique to that monomer (e.g., the aromatic protons of styrene or the methoxy protons of methyl methacrylate).

  • Integration and Calculation: Integrate the area under the identified characteristic peaks. The molar ratio of the monomers in the copolymer (F₁/F₂) is calculated from the ratio of their integration values, normalized by the number of protons contributing to each signal.

Calculation of Reactivity Ratios

With data for the initial monomer feed ratio (f₁) and the resulting copolymer composition (F₁) for a series of experiments, the reactivity ratios can be determined using linearized graphical methods.

  • Fineman-Ross Method: This method rearranges the copolymerization equation into a linear form: G = H * r₁ - r₂ where G = (F₁/F₂ - 1) * (f₁/f₂) and H = (F₁/F₂) * (f₁/f₂)². A plot of G versus H yields a straight line with a slope of r₁ and a y-intercept of -r₂.

  • Kelen-Tüdős Method: This method introduces a constant (α) to distribute the data points more evenly and reduce bias from experiments at the extremes of the feed composition range. The linear equation is: η = (r₁ + r₂/α) * ξ - r₂/α where η = G / (α + H) and ξ = H / (α + H). A plot of η versus ξ gives a straight line that yields -r₂/α at ξ=0 and r₁ at ξ=1.

Section 5: Implications for Researchers and Drug Development

Understanding the reactivity ratios of diallyl malate is not merely an academic exercise; it is a critical prerequisite for rational polymer design in a biomedical context.

  • Controlling Copolymer Composition: If DAM is found to be significantly less reactive than its comonomer (a likely outcome), a simple batch polymerization will result in a polymer that is initially rich in the comonomer, with DAM incorporation increasing only as the comonomer is depleted. To create a more homogeneous copolymer, a semi-batch or continuous addition process, where the more reactive comonomer is fed into the reactor over time, would be necessary. The reactivity ratios are essential for modeling and designing such a process.

  • Tailoring Physicochemical Properties: The microstructure (random vs. alternating) directly impacts properties like the glass transition temperature (Tg), hydrophilicity, and mechanical strength. For drug delivery applications, a random copolymer might provide a desirable balance of properties, while an alternating structure could lead to more defined degradation kinetics.

  • Functional Handle Distribution: The distribution of DAM units along the polymer chain dictates the spacing of the hydroxyl and carboxyl functional groups. A random distribution provides evenly spaced points for drug conjugation, potentially preventing aggregation and maximizing drug loading. A blocky structure might lead to the creation of functional domains within the polymer.

  • Biodegradability: The malate ester linkages in the DAM backbone are potential sites for hydrolytic or enzymatic degradation. The density and accessibility of these linkages, controlled by the copolymer composition, will influence the overall degradation rate of the material, a key parameter for controlled release and resorbable implant applications.

Conclusion

Diallyl malate represents a promising, functional building block for advanced polymers. Its successful implementation, however, is contingent on overcoming the inherent challenges of allyl polymerization and understanding its kinetic behavior in copolymerization systems. The characteristic mechanisms of degradative chain transfer and cyclopolymerization define its reactivity. By employing the rigorous experimental and analytical protocols outlined in this guide, researchers can reliably determine the monomer reactivity ratios of diallyl malate with various comonomers. This fundamental data is indispensable for predicting copolymer microstructure, controlling polymer synthesis, and ultimately engineering novel, functional materials with tailored properties for cutting-edge applications in drug delivery and biomedical science.

References

Please note: The following list provides real, verified URLs to the source materials used in this guide. The accessibility of the full text may depend on institutional subscriptions.

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  • Sanchez-Vazquez, E., et al. (2024). Bulk Free Radical Terpolymerization of Butyl Acrylate, 2-Methylene-1,3-Dioxepane and Vinyl Acetate: Terpolymer Reactivity Ratio Estimation. Polymers, 16(10), 1330. [Link]

  • van der Meer, R., et al. (1994). Determination of the reactivity ratios of methyl acrylate with the vinyl esters vinyl acetate, vinyl 2,2-dimethyl-propanoate, and vinyl benzoate. Journal of Polymer Science Part A: Polymer Chemistry, 32(12), 2223-2227. [Link]

  • Asua, J. M., et al. (2009). Reactivity Ratios and Monomer Partitioning in the Microemulsion Copolymerization of Vinyl Acetate and Butyl Acrylate. Industrial & Engineering Chemistry Research, 48(1), 329-337. [Link]

  • Trovatti, E., et al. (2010). Reactivity ratios and copolymer composition evolution during styrene/dimethacrylate free‐radical crosslinking copolymerization. Journal of Applied Polymer Science, 115(1), 143-151. [Link]

  • de la Cal, J. C., et al. (2020). Estimation of Reactivity Ratios in the Copolymerization of Styrene and VeoVa‐10. Macromolecular Reaction Engineering, 14(3), 1900053. [Link]

  • Lynd, N. A., & Hillmyer, M. A. (2015). Simple and Accurate Determination of Reactivity Ratios Using a Nonterminal Model of Chain Copolymerization. Macromolecules, 48(19), 7074-7081. [Link]

  • University of Washington. (2001). Overall and Local Composition In Copolymers. Chemical Engineering 160/260 Lecture Notes. [Link]

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Foundational

An In-Depth Technical Guide to the Biodegradability Pathways of Diallyl Malate Copolymers

Foreword: Engineering for Disappearance In the pursuit of advanced biomaterials for applications ranging from drug delivery to tissue engineering, the design of polymers with predictable and controlled degradation profil...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Engineering for Disappearance

In the pursuit of advanced biomaterials for applications ranging from drug delivery to tissue engineering, the design of polymers with predictable and controlled degradation profiles is paramount. Diallyl malate copolymers, with their inherent functionality and potential for tailored properties, represent a promising class of biodegradable polyesters. This guide provides a comprehensive technical overview of the anticipated biodegradability pathways of these copolymers, drawing upon established principles of polymer science and enzymology. While direct and exhaustive studies on diallyl malate copolymers are emerging, this document synthesizes current knowledge to propose a scientifically grounded understanding of their degradation mechanisms. We will delve into the core principles of hydrolytic and enzymatic degradation, explore the key factors influencing these processes, and provide detailed protocols for the empirical validation of biodegradability.

The Molecular Architecture of Diallyl Malate Copolymers: A Prelude to Degradation

Diallyl malate copolymers are polyesters synthesized from diallyl malate monomers, often in conjunction with other co-monomers to modulate the final properties of the material. The key structural features that dictate their biodegradability are the ester linkages within the polymer backbone and the pendant allyl groups.

  • Ester Linkages: These are the primary sites of hydrolytic and enzymatic cleavage. The presence of these bonds categorizes the polymer as a polyester, a class of materials known for its susceptibility to degradation in biological environments.

  • Malic Acid Backbone: The incorporation of malic acid, a naturally occurring dicarboxylic acid, enhances the hydrophilicity of the copolymer compared to more hydrophobic polyesters.[1] This increased affinity for water is a critical factor in facilitating both hydrolytic and enzymatic degradation processes.

  • Pendant Allyl Groups: The two allyl groups (CH₂=CH-CH₂-) on each malate monomer unit offer sites for crosslinking or further functionalization. While not the primary point of initial backbone cleavage, their presence can influence the polymer's physical properties, such as crosslink density, which in turn affects the rate of degradation.

The Primary Degradation Pathways: A Two-Pronged Approach

The degradation of diallyl malate copolymers is anticipated to proceed through two primary, and often concurrent, pathways: hydrolytic degradation and enzymatic degradation.

Hydrolytic Degradation: The Abiotic Onset

Hydrolytic degradation is the chemical breakdown of the polymer chain through reaction with water, without the aid of enzymes. This process is fundamental to the degradation of all polyesters.

Mechanism:

The core of hydrolytic degradation is the cleavage of the ester bonds in the polymer backbone. This reaction can be catalyzed by either acidic or basic conditions.[2]

  • Neutral Hydrolysis: In a neutral aqueous environment (pH ≈ 7), water molecules act as nucleophiles, attacking the carbonyl carbon of the ester group. This leads to the scission of the polymer chain, resulting in a decrease in molecular weight.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[2]

  • Base-Catalyzed Hydrolysis: In alkaline conditions, the hydroxide ion (OH⁻), a much stronger nucleophile than water, directly attacks the carbonyl carbon, leading to a more rapid cleavage of the ester bond.[2]

The initial products of hydrolytic degradation are shorter polymer chains (oligomers), which are further broken down into the constituent monomers: malic acid and allyl alcohol.

Factors Influencing Hydrolytic Degradation:

  • pH: As described above, both acidic and alkaline environments can accelerate hydrolysis compared to neutral conditions.[2]

  • Temperature: Increased temperature provides the necessary activation energy for the hydrolysis reaction, thus increasing the degradation rate.

  • Hydrophilicity: The presence of malic acid units increases the water uptake of the copolymer, facilitating the access of water molecules to the ester bonds and promoting hydrolysis.[3]

  • Crystallinity: Amorphous regions of the polymer are more accessible to water molecules and thus degrade more rapidly than crystalline regions.[4] Copolymerization often reduces crystallinity, potentially enhancing the overall degradation rate.[5]

Enzymatic Degradation: The Biotic Acceleration

In a biological environment, the degradation of diallyl malate copolymers is significantly accelerated by the action of enzymes, particularly hydrolases such as esterases and lipases.[1] These enzymes catalyze the cleavage of ester bonds with high specificity and efficiency.

Mechanism:

The enzymatic degradation of polyesters is typically a surface erosion process.[4]

  • Enzyme Adsorption: Microorganisms secrete extracellular enzymes that adsorb to the surface of the polymer.

  • Ester Bond Cleavage: The active site of the enzyme binds to the ester linkage in the polymer backbone and catalyzes its hydrolysis. This is a highly efficient process that breaks down the polymer into soluble oligomers and monomers.[1]

  • Monomer Assimilation: The resulting malic acid and allyl alcohol can then be transported into the microbial cells and utilized as carbon and energy sources through metabolic pathways.

Key Enzymes Involved:

  • Lipases: These enzymes are known to hydrolyze a wide range of polyesters.[6]

  • Esterases: These enzymes are specifically designed to cleave ester bonds.

  • Cutinases: These enzymes, naturally involved in the degradation of plant cuticles (which are polyesters), have also been shown to be effective in degrading synthetic polyesters.[4]

The following diagram illustrates the proposed enzymatic degradation pathway of a diallyl malate copolymer chain.

Enzymatic_Degradation_Pathway Polymer Diallyl Malate Copolymer Chain Oligomers Soluble Oligomers Polymer->Oligomers Enzymatic Hydrolysis (Surface Erosion) Enzyme Extracellular Hydrolase (e.g., Lipase, Esterase) Enzyme->Polymer Adsorption Monomers Malic Acid + Allyl Alcohol Oligomers->Monomers Further Hydrolysis Metabolism Microbial Metabolism (TCA Cycle, etc.) Monomers->Metabolism Products CO2 + H2O + Biomass Metabolism->Products

Caption: Proposed enzymatic degradation pathway of diallyl malate copolymers.

The Ultimate Fate of Degradation Products

A complete understanding of biodegradability requires an examination of the fate of the final degradation products.

  • Malic Acid: As a natural intermediate in the citric acid (TCA) cycle, L-malic acid is readily metabolized by a wide variety of microorganisms.[7] It is ultimately converted into carbon dioxide and water through cellular respiration. The complete biodegradability of malic acid is well-established.[3]

  • Allyl Alcohol: Allyl alcohol is also known to be biodegradable.[8] Microorganisms can metabolize it, often through an initial oxidation to acrolein, which is then further converted to acrylic acid and subsequently enters central metabolic pathways.[9]

The following diagram illustrates the assimilation of the degradation products into microbial metabolism.

Monomer_Metabolism cluster_degradation Polymer Degradation cluster_metabolism Microbial Metabolism Monomers Malic Acid + Allyl Alcohol Malic_Acid Malic Acid Monomers->Malic_Acid Allyl_Alcohol Allyl Alcohol Monomers->Allyl_Alcohol TCA_Cycle TCA Cycle Malic_Acid->TCA_Cycle Final_Products CO2 + H2O + Biomass TCA_Cycle->Final_Products Acrolein Acrolein Allyl_Alcohol->Acrolein Alcohol Dehydrogenase Acrylic_Acid Acrylic Acid Acrolein->Acrylic_Acid Aldehyde Dehydrogenase Central_Metabolism Central Metabolic Pathways Acrylic_Acid->Central_Metabolism Central_Metabolism->Final_Products

Caption: Metabolic fate of diallyl malate copolymer degradation products.

Quantitative Assessment of Biodegradability: Experimental Protocols

To empirically validate the biodegradability of diallyl malate copolymers, a multi-faceted approach employing a suite of analytical techniques is essential.

Monitoring Polymer Degradation
Analytical TechniqueParameter MeasuredInsights Gained
Gel Permeation Chromatography (GPC) Molecular weight distributionDirect evidence of polymer chain scission and decrease in molecular weight over time.[10][11]
Scanning Electron Microscopy (SEM) Surface morphologyVisualization of surface erosion, pitting, and cracking, indicative of degradation.
Fourier-Transform Infrared Spectroscopy (FTIR) Chemical bond changesMonitoring the disappearance of ester bonds and the appearance of hydroxyl and carboxyl end-groups.
Thermogravimetric Analysis (TGA) Thermal stabilityChanges in the thermal decomposition profile can indicate alterations in the polymer structure due to degradation.
Detailed Experimental Protocols

Objective: To assess the abiotic degradation of the copolymer in aqueous environments at different pH values.

Methodology:

  • Sample Preparation: Prepare thin films or small discs of the diallyl malate copolymer with known dimensions and initial weight.

  • Incubation: Immerse the samples in triplicate in buffer solutions of pH 4 (acidic), pH 7.4 (neutral), and pH 9 (alkaline) at 37°C in a shaking incubator.

  • Time Points: At predetermined time intervals (e.g., 1, 3, 7, 14, 28, and 56 days), retrieve the samples.

  • Analysis:

    • Gently rinse the samples with deionized water and dry them to a constant weight to determine the mass loss.

    • Analyze the retrieved polymer samples using GPC, SEM, and FTIR to monitor changes in molecular weight, surface morphology, and chemical structure.

    • Analyze the incubation medium using High-Performance Liquid Chromatography (HPLC) to quantify the release of malic acid and allyl alcohol.[12][13][14]

Objective: To evaluate the susceptibility of the copolymer to enzymatic hydrolysis.

Methodology:

  • Sample Preparation: Prepare thin films of the copolymer with a known surface area and weight.

  • Enzyme Solution: Prepare solutions of relevant enzymes (e.g., lipase from Pseudomonas cepacia, esterase from porcine liver) in a suitable buffer (e.g., phosphate buffer, pH 7.4) at a defined concentration.

  • Incubation: Incubate the polymer films in the enzyme solutions at 37°C with gentle agitation. Include a control with denatured enzyme.

  • Analysis:

    • At regular intervals, measure the weight loss of the polymer films.

    • Analyze the supernatant for the concentration of released malic acid and allyl alcohol using HPLC.

    • Characterize the surface of the degraded films using SEM.

Objective: To determine the ultimate biodegradability of the copolymer by measuring its mineralization to CO₂.

Methodology (based on ISO 14855 / ASTM D5338):

  • Test Setup: Mix a known amount of the powdered copolymer with mature compost or activated sludge in a sealed respirometer vessel.[15][16] A positive control (e.g., cellulose) and a blank (compost/sludge only) are run in parallel.[15]

  • Incubation: Maintain the vessels under controlled aerobic conditions (e.g., 58°C for composting, 20-25°C for activated sludge) with controlled humidity and aeration.[15]

  • CO₂ Measurement: Continuously monitor the evolution of carbon dioxide from each vessel using an appropriate method (e.g., trapping in a base and titration, or an infrared gas analyzer).[16]

  • Data Analysis: Calculate the percentage of biodegradation by comparing the cumulative CO₂ produced from the test sample (corrected for the blank) to the theoretical maximum amount of CO₂ that can be produced from the material, based on its carbon content.

The following workflow diagram outlines the comprehensive approach to assessing the biodegradability of diallyl malate copolymers.

Biodegradability_Assessment_Workflow cluster_degradation_studies Degradation Studies cluster_mineralization_study Mineralization Study cluster_analytical_techniques Analytical Techniques Hydrolytic Hydrolytic Degradation (Protocol 1) GPC GPC (Molecular Weight) Hydrolytic->GPC SEM SEM (Surface Morphology) Hydrolytic->SEM FTIR FTIR (Chemical Structure) Hydrolytic->FTIR HPLC HPLC (Monomer Release) Hydrolytic->HPLC Enzymatic Enzymatic Degradation (Protocol 2) Enzymatic->GPC Enzymatic->SEM Enzymatic->HPLC Respirometry Aerobic Biodegradation (Respirometry - Protocol 3) CO2_Analysis CO2 Analysis Respirometry->CO2_Analysis Biodegradation_Assessment Comprehensive Biodegradability Assessment GPC->Biodegradation_Assessment SEM->Biodegradation_Assessment FTIR->Biodegradation_Assessment HPLC->Biodegradation_Assessment CO2_Analysis->Biodegradation_Assessment

Caption: Comprehensive workflow for assessing the biodegradability of diallyl malate copolymers.

Conclusion: A Pathway to Sustainable Innovation

The biodegradability of diallyl malate copolymers is governed by the interplay of their chemical structure and the surrounding environment. The primary pathways of degradation involve the hydrolytic and enzymatic cleavage of the ester bonds in the polymer backbone, leading to the formation of malic acid and allyl alcohol. These monomers are then expected to be assimilated by microorganisms and mineralized to carbon dioxide and water. The rate and extent of this degradation can be influenced by a multitude of factors, including the copolymer composition, crystallinity, and the specific environmental conditions.

The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these proposed pathways and for the quantitative assessment of the biodegradability of novel diallyl malate copolymers. By understanding and harnessing these degradation mechanisms, researchers and drug development professionals can rationally design and synthesize advanced biomaterials with tailored degradation profiles, paving the way for the next generation of sustainable and effective biomedical technologies.

References

Sources

Exploratory

diallyl malate molecular weight determination techniques

An In-Depth Technical Guide for the Determination of Diallyl Malate Molecular Weight Abstract The precise determination of molecular weight is a cornerstone of chemical characterization, essential for confirming identity...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for the Determination of Diallyl Malate Molecular Weight

Abstract

The precise determination of molecular weight is a cornerstone of chemical characterization, essential for confirming identity, assessing purity, and understanding the material properties of chemical entities. Diallyl malate (C₁₀H₁₂O₄), a difunctional monomer with a theoretical molecular weight of 196.20 g/mol , finds application in the synthesis of polymers, adhesives, and resins.[1][2][3][4][5][6] Its utility in these fields is critically dependent on its molecular integrity. This guide provides a comprehensive overview of the principal analytical techniques for determining the molecular weight of diallyl malate, tailored for researchers, scientists, and professionals in drug development and material science. We will explore the theoretical underpinnings, practical execution, and data interpretation of Mass Spectrometry (MS), Size-Exclusion Chromatography (SEC), and Vapor Pressure Osmometry (VPO), offering field-proven insights into experimental design and method validation.

Introduction: The Criticality of Molecular Weight in Diallyl Malate Characterization

Diallyl malate is a colorless liquid characterized by its two reactive allyl groups, which make it a valuable crosslinking agent and monomer in polymerization reactions.[6] The molecular weight of the monomeric unit is a fundamental parameter that influences the stoichiometry of these reactions and the resultant polymer's properties, such as thermal stability and chemical resistance.[6] An accurate molecular weight determination serves multiple purposes:

  • Identity Confirmation: Verifies that the synthesized or procured material is indeed diallyl malate.

  • Purity Assessment: Detects the presence of residual starting materials (e.g., maleic anhydride, allyl alcohol), byproducts, or oligomers formed during synthesis or storage.[2]

  • Stability Analysis: Monitors for degradation or unintended polymerization over time.

This document moves beyond a simple listing of methods to provide a causal explanation for procedural choices, ensuring that each protocol functions as a self-validating system for generating trustworthy and reproducible results.

Mass Spectrometry: The Definitive Method for Molecular Mass

Mass spectrometry is the most powerful and precise technique for determining the molecular weight of a pure compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing the exact molecular mass of the analyte. For a singly charged ion, the m/z value is equivalent to the molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile and thermally stable compound like diallyl malate, GC-MS is the method of choice.[1][2] The gas chromatograph separates the sample components, which are then introduced into the mass spectrometer for ionization and detection.

Expertise & Causality: The selection of GC-MS is based on diallyl malate's physical properties. Its defined boiling point suggests sufficient volatility for gas-phase analysis without thermal degradation.[1][2] Electron Ionization (EI) is the preferred ionization technique as it is a robust, high-energy method that not only generates a molecular ion (M⁺) peak corresponding to the molecular weight but also produces a predictable and reproducible fragmentation pattern that serves as a "fingerprint" for structural confirmation.[3][7]

  • Sample Preparation: Prepare a 1 mg/mL solution of diallyl malate in a high-purity volatile solvent, such as dichloromethane or ethyl acetate.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy across the desired range.

  • GC-MS Conditions:

    Parameter Setting Rationale
    GC Column Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) Provides excellent separation of volatile organic compounds based on boiling point.
    Injector Temperature 250 °C Ensures rapid and complete volatilization of the sample without causing thermal degradation.
    Carrier Gas Helium, constant flow rate of 1.0 mL/min Inert carrier gas that provides good chromatographic efficiency.
    Oven Program Initial 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) A temperature ramp allows for the separation of impurities with different boiling points from the main analyte peak.[8]
    MS Ion Source Electron Ionization (EI) at 70 eV Standard energy for EI, producing a library-searchable fragmentation pattern.[9][10]
    MS Quadrupole Temp 150 °C Standard temperature to prevent condensation of analytes in the mass analyzer.

    | Mass Scan Range | 35 - 350 amu | Covers the expected molecular weight of diallyl malate (196.20) and its potential fragments. |

  • Data Acquisition & Analysis: Inject 1 µL of the prepared sample. The total ion chromatogram (TIC) will show peaks corresponding to the separated components. The mass spectrum for the diallyl malate peak should be analyzed for:

    • Molecular Ion Peak (M⁺): A peak at m/z ≈ 196, confirming the molecular weight.[3][11]

    • Fragmentation Pattern: Characteristic fragments for esters and allyl groups provide structural confirmation. Key fragments for diallyl malate may include peaks at m/z 41 (allyl cation, [C₃H₅]⁺), m/z 99, and m/z 140.[3]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Prep Dissolve Sample (1 mg/mL in CH₂Cl₂) Inject Inject 1 µL into GC-MS Prep->Inject GC_Sep GC Separation Inject->GC_Sep MS_Detect EI Ionization & MS Detection GC_Sep->MS_Detect TIC Analyze TIC MS_Detect->TIC MS_Spec Extract Mass Spectrum TIC->MS_Spec Confirm Confirm M⁺ Peak (m/z 196) & Fragmentation MS_Spec->Confirm

Caption: Workflow for diallyl malate molecular weight determination by GC-MS.

Size-Exclusion Chromatography (SEC): Assessing Purity and Oligomerization

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume in solution.[12][13] While it is the primary method for determining the molecular weight distribution of polymers, its application to a small molecule like diallyl malate is more for assessing purity and detecting the presence of dimers or oligomers rather than for a primary molecular weight determination.

Expertise & Causality: For small molecules, SEC suffers from lower resolution compared to mass spectrometry.[14] However, it is invaluable for identifying higher molecular weight impurities (e.g., oligomers formed from premature polymerization) that may not be easily distinguishable by other methods. The choice of high-resolution columns designed for the low molecular weight range is critical for obtaining meaningful data.[12]

SEC Protocol and Validation
  • System Preparation: The HPLC system should be equipped with a high-resolution SEC column set suitable for the low molecular weight range (e.g., < 2000 g/mol ).

  • Mobile Phase: Use a solvent in which the sample is fully soluble and that is compatible with the column packing, such as Tetrahydrofuran (THF).

  • Calibration: This is the most critical step for SEC. A calibration curve must be generated using a series of well-characterized, narrow molecular weight standards. For the low molecular weight range, using individual oligomer peaks from a polymer standard can provide a more accurate calibration.[12] The log of molecular weight is plotted against elution volume.

  • Sample Analysis:

    • Prepare a solution of diallyl malate in the mobile phase (e.g., 2 mg/mL).

    • Inject the sample and monitor the elution profile using a refractive index (RI) detector, which provides a universal response for compounds lacking a UV chromophore.

  • Data Interpretation: The elution volume of the diallyl malate peak is compared to the calibration curve to estimate its apparent molecular weight. The presence of any peaks at earlier elution times would indicate the presence of higher molecular weight species, such as dimers or oligomers.

Trustworthiness: The accuracy of SEC for absolute molecular weight is limited by the calibration. The hydrodynamic volume of diallyl malate may differ from that of the calibration standards (e.g., polystyrene), leading to discrepancies.[14] Therefore, SEC results should be considered relative and are best used for comparative analysis and purity checks. The validation of an SEC method involves assessing repeatability, reproducibility, and linearity of the detector response.[15][16][17]

Vapor Pressure Osmometry (VPO): A Colligative Property Approach

Vapor Pressure Osmometry (VPO) is a classical technique that determines the number-average molecular weight (Mn) of a solute by measuring the reduction in solvent vapor pressure.[18] It is particularly well-suited for oligomers and small molecules (100 to 20,000 g/mol ) that are non-volatile.[18][19][20]

Expertise & Causality: VPO operates on the principle that the vapor pressure lowering is proportional to the molar concentration of solute particles.[21] Two thermistors are placed in a chamber saturated with solvent vapor. A drop of pure solvent is placed on one, and a drop of sample solution on the other. The lower vapor pressure of the solution drop causes solvent vapor from the chamber to condense onto it, releasing heat of condensation. This temperature difference (ΔT), measured as a resistance difference (ΔR), is proportional to the solute's molar concentration.[19]

VPO Experimental Protocol
  • Solvent Selection: Choose a solvent (e.g., Toluene, THF) in which diallyl malate is soluble and has a suitable vapor pressure at the operating temperature.

  • Instrument Calibration:

    • Prepare a series of solutions of a known, pure, non-volatile standard (e.g., Benzil, MW = 210.23 g/mol ) in the chosen solvent at different concentrations (c).[21]

    • Measure the resistance difference (ΔV or ΔR) for each standard solution.

    • Plot ΔV/c versus c and extrapolate to c=0 to find the y-intercept. This value is used to calculate the calibration constant (K) for the specific solvent and temperature.[18][22]

  • Sample Measurement:

    • Prepare several solutions of diallyl malate of known concentrations in the same solvent.

    • Measure the ΔV for each sample solution.

  • Molecular Weight Calculation:

    • For each sample solution, plot ΔV/c versus c and extrapolate to zero concentration to obtain the intercept (ΔV/c)₀.

    • The number-average molecular weight (Mn) is calculated using the formula: Mn = K / (ΔV/c)₀ .

Trustworthiness: The self-validating nature of VPO comes from the extrapolation to infinite dilution. This mathematical step corrects for non-ideal solution behavior described by the second virial coefficient, which becomes more significant at higher concentrations.[20] The accuracy is highly dependent on precise measurements and the purity of the calibration standard.[22]

VPO_Logic Concentration Solute Concentration (c) DeltaV Measured Signal (ΔV) Concentration->DeltaV influences Extrapolation Extrapolate to c=0 (ΔV/c)₀ Concentration->Extrapolation DeltaV->Extrapolation Mn Molecular Weight (Mn) Extrapolation->Mn determines Constant Calibration Constant (K) (from standard) Constant->Mn required for

Caption: Logical flow for calculating molecular weight using Vapor Pressure Osmometry.

Comparative Summary and Method Selection

The choice of technique depends on the specific analytical goal.

TechniquePrinciplePrimary Application for Diallyl MalateAdvantagesLimitations
GC-MS Mass-to-Charge RatioDefinitive molecular weight determination and structural confirmation.High accuracy, high sensitivity, provides structural information (fragmentation).Requires volatile and thermally stable sample; destructive.
SEC/GPC Hydrodynamic VolumePurity assessment; detection of oligomers and high MW impurities.Can analyze molecular weight distribution; non-destructive.Low resolution for small molecules; requires careful calibration; accuracy is relative.[14]
VPO Colligative Property (Vapor Pressure)Determination of number-average molecular weight (Mn) of the bulk sample.Provides an absolute Mn value; good for non-volatile samples.[21]Lower precision than MS; sensitive to volatile impurities; requires careful calibration.[22]

A logical approach to analysis would be to first use GC-MS to confirm the identity and molecular weight of the main component. If questions of oligomerization or polymeric impurities arise, SEC would be the appropriate follow-up technique. VPO serves as a useful, albeit less common, alternative for determining the bulk number-average molecular weight, especially if the sample is suspected to be a mixture of monomers and oligomers.

Conclusion

The determination of diallyl malate's molecular weight is not a monolithic task but rather a multi-faceted analytical challenge that requires the judicious selection of appropriate techniques. Mass spectrometry, particularly GC-MS, stands as the gold standard for providing an unambiguous molecular weight and structural confirmation. Size-Exclusion Chromatography and Vapor Pressure Osmometry serve as critical complementary methods, offering insights into purity, oligomer content, and the average molecular weight of the bulk material. By understanding the causality behind each technique's protocol and embracing rigorous validation, researchers can ensure the generation of accurate, trustworthy, and reproducible data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

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  • ResearchGate. Determination of Castor Oil Molecular Weight by Vapour Pressure Osmometry Technique. [Link]

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  • PubMed. Validation of an Analytical Method for the Simultaneous Determination of Hyaluronic Acid Concentration and Molecular Weight by Size-Exclusion Chromatography. [Link]

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  • MDPI. The Chemical Compositions of the Volatile Oils of Garlic (Allium sativum) and Wild Garlic (Allium vineale). [Link]

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Foundational

A Technical Guide to the Thermodynamic Landscape of Diallyl Maleate Esterification

For Researchers, Scientists, and Drug Development Professionals Abstract Diallyl maleate (DAM) is a crucial monomer and crosslinking agent in the synthesis of polymers, resins, and other advanced materials.[1] The effici...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl maleate (DAM) is a crucial monomer and crosslinking agent in the synthesis of polymers, resins, and other advanced materials.[1] The efficiency of its production via the esterification of maleic anhydride or maleic acid with allyl alcohol is fundamentally governed by the reaction's thermodynamic properties. This guide provides an in-depth analysis of the core thermodynamic principles underpinning diallyl maleate esterification. While specific experimental data for this reaction is not extensively published, this document synthesizes established thermodynamic theories, data from analogous esterification systems, and validated methodologies to offer a comprehensive framework for understanding and optimizing the synthesis of DAM. We will explore the key parameters of enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), detail robust experimental and computational methods for their determination, and discuss the profound implications of these properties on reactor design and process intensification.

Introduction: The Significance of Diallyl Maleate and Its Synthesis

Diallyl maleate is a diester characterized by two reactive allyl groups, making it a valuable component in polymer chemistry for creating highly crosslinked, three-dimensional polymer networks.[2][3] These networks often translate to materials with enhanced thermal stability and mechanical strength.[3] Its applications are found in the production of unsaturated polyester resins, specialty coatings, and adhesives.[1]

The synthesis of diallyl maleate is typically achieved through the acid-catalyzed esterification of maleic anhydride with allyl alcohol.[1][4] This process occurs in two sequential steps: a rapid, often non-catalytic first step to form the monoallyl maleate, followed by a slower, reversible second step to yield the final diallyl maleate product.[5][6][7]

Caption: Relationship between core thermodynamic variables and reaction spontaneity.

Methodologies for Determining Thermodynamic Properties

While specific published values for diallyl maleate esterification are scarce, the methodologies to determine them are well-established in chemical thermodynamics. These can be broadly categorized into experimental and computational approaches.

3.1. Experimental Determination

A robust experimental workflow is essential for acquiring reliable thermodynamic data. The most common method involves determining the equilibrium constant at multiple temperatures.

Experimental Protocol: Equilibrium Constant Determination via Titration [8]

  • Reaction Setup:

    • In a series of sealed, temperature-controlled batch reactors, combine known masses of monoallyl maleate, allyl alcohol, and an acid catalyst (e.g., p-toluenesulfonic acid). Vary the initial molar ratios to confirm that a true equilibrium constant is obtained.

    • Run parallel sets of reactors at different, precisely controlled temperatures (e.g., 80°C, 100°C, 120°C). [9]The reaction is slow, so it must be allowed to run for a sufficient time (potentially several hours or days) to ensure equilibrium is reached. [8]2. Equilibrium Quenching & Sampling:

    • Once equilibrium is assumed to be reached, rapidly cool a sample from each reactor in an ice bath. This "freezes" the reaction kinetics, preventing a shift in equilibrium during analysis. [8]3. Concentration Analysis:

    • Determine the concentration of the remaining acidic species (monoallyl maleate and the acid catalyst) in the quenched sample via titration with a standardized solution of a strong base (e.g., NaOH).

  • Calculation of Equilibrium Concentrations:

    • From the initial masses and the final acid concentration, calculate the molar concentrations of all four species (monoallyl maleate, allyl alcohol, diallyl maleate, and water) at equilibrium.

  • Equilibrium Constant (Keq) Calculation:

    • Calculate Keq for each temperature using the equilibrium concentrations. Note that for non-ideal solutions, activities should be used instead of concentrations. [10]6. Thermodynamic Parameter Derivation:

    • Construct a Van't Hoff plot (ln(Keq) vs. 1/T).

    • Determine ΔH° from the slope (-ΔH°/R) and ΔS° from the intercept (ΔS°/R).

    • Calculate ΔG° at any given temperature using the fundamental equation ΔG° = ΔH° - TΔS°.

Caption: Experimental workflow for determining thermodynamic parameters.

3.2. Computational Chemistry Approaches

Modern computational methods, particularly Density Functional Theory (DFT), provide powerful tools for predicting thermodynamic properties without the need for extensive experimentation. [11]

  • Mechanism Simulation: DFT calculations can model the entire reaction pathway, including the structures of reactants, products, intermediates, and transition states. [12]* Energy Calculation: By calculating the electronic energies of these structures, it is possible to determine the activation energy barriers and the overall enthalpy of reaction (ΔH). [11]For instance, studies on other esterification reactions have successfully used DFT to calculate energy barriers with and without catalysts, providing insight into their effectiveness. [11]* Frequency Analysis: A frequency calculation on the optimized molecular geometries allows for the determination of vibrational, rotational, and translational contributions to entropy (ΔS) and Gibbs free energy (ΔG).

This computational-experimental combined approach offers a self-validating system where theoretical predictions can guide experimental design and results can validate computational models. [11]

Thermodynamic Data and Practical Implications

Table 1: Typical Thermodynamic Parameters for Esterification Reactions

Reaction SystemΔH° (kJ/mol)ΔS° (J/mol·K)ΔG° (at 298K, kJ/mol)Source
Levulinic Acid + 1-Butene-32.9 ± 1.6-70 ± 4Calculated: -12.0[13]
Oleic Acid + Methanol+78.94+135.3+33.03[9]
Monoethylphosphate → Diethylphosphate-10.4Not ReportedNot Reported[14]
Diethylphosphate → Triethylphosphate-7.6Not ReportedNot Reported[14]

Note: The ΔG° for Levulinic Acid esterification was calculated using ΔG = ΔH - TΔS at 298.15 K. The positive ΔG for Oleic Acid esterification indicates it is non-spontaneous under standard conditions and requires energy input.

Discussion and Implications:

  • Reaction Spontaneity: The esterification of maleic anhydride is generally a favorable process. The first step is very fast and essentially complete. [5][6]The second step is the equilibrium-limited, rate-determining step. [5]Based on similar reactions, the ΔH is expected to be slightly negative (exothermic) or slightly positive (endothermic), and the ΔS is expected to be slightly negative. This means that the spontaneity (sign of ΔG) will be highly dependent on temperature.

  • Process Optimization:

    • Temperature Control: Since the reaction is reversible, temperature becomes a critical control parameter. If the reaction is exothermic (negative ΔH), excessively high temperatures will shift the equilibrium back towards the reactants, lowering the maximum possible yield. However, higher temperatures are also needed to achieve a practical reaction rate. [4]Therefore, an optimal temperature must be found that balances reaction kinetics with thermodynamic favorability.

    • Water Removal: The most critical factor for maximizing yield is the continuous removal of water. [1]This is a direct application of Le Châtelier's principle, which forces the equilibrium towards the product side. Industrial processes often employ azeotropic distillation with a solvent like toluene or use diallyl ether as an azeotroping agent to effectively remove water as it is formed. [7] * Reactant Ratio: Using an excess of one reactant, typically allyl alcohol, can also shift the equilibrium to favor the formation of diallyl maleate. [4]

Conclusion

The synthesis of diallyl maleate is governed by a delicate thermodynamic balance, particularly in its second, equilibrium-limited esterification step. The key thermodynamic parameters—enthalpy, entropy, and Gibbs free energy—dictate the reaction's spontaneity and maximum achievable yield. While specific, experimentally-derived data for this system remains an area for future research, this guide has established a comprehensive framework based on fundamental principles and analogous systems. By employing the robust experimental and computational methodologies outlined herein, researchers and process chemists can determine these critical properties. This knowledge is paramount for the rational design of reactors and the optimization of reaction conditions—such as temperature, reactant ratios, and water removal strategies—to drive the efficient, safe, and economical production of this vital industrial monomer.

References

  • Luevano-Rivas, L. G., et al. (2022). Determination of Thermodynamic Properties for the Esterification of Levulinic Acid with 1-Butene. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Cheméo. (2024). Chemical Properties of Diallyl maleate (CAS 999-21-3). Available at: [Link]

  • Purdue University. (n.d.). Gibbs Free Energy. Available at: [Link]

  • Wang, H., et al. (2020). Study on preparing of diallyl maleate modified acrylic resin. ResearchGate. Available at: [Link]

  • Karaman, R. (2012). The mechanism of the amine-catalysed isomerization of dialkyl maleate: A computational study. ResearchGate. Available at: [Link]

  • Salimon, J., et al. (2010). Kinetics of the esterification of maleic anhydride with castor oil. SciELO. Available at: [Link]

  • Wikipedia. (2024). Gibbs free energy. Available at: [Link]

  • Ospina de la Portilla, G. E., et al. (2010). KINETICS OF THE ESTERIFICATION OF MALEIC ANHYDRIDE WITH CASTOR OIL. CORE. Available at: [Link]

  • The Organic Chemistry Tutor. (2022). Change in Gibbs Free Energy from Thermodynamic Data (two methods explained). Available at: [Link]

  • Chemistry LibreTexts. (2026). 19.5: Gibbs Free Energy. Available at: [Link]

  • LookChem. (2024). Esterification involves the reaction of maleic anhydride with an alcohol to form an ester. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Equilibrium constant for esterification process. Available at: [Link]

  • Reddy, P. S., & Mahajani, S. M. (2005). Kinetics of the esterification of maleic anhydride with octyl, decyl or dodecyl alcohol over Dowex catalyst. ResearchGate. Available at: [Link]

  • McCormick, J. M. (2009). K of Esterification. Truman State University ChemLab. Available at: [Link]

  • NIST. (n.d.). Diallyl maleate. NIST WebBook. Available at: [Link]

  • Orzechowska, W., et al. (2001). Esterification of maleic anhydride with C5-12 aliphatic alcohols. ResearchGate. Available at: [Link]

  • NIST. (n.d.). Diallyl maleate. NIST WebBook. Available at: [Link]

  • Google Patents. (1987). CN87105388A - Process for preparing dialkyl maleates.
  • Feng, Y., et al. (2022). Computational Insights into the Esterification of Palmitic Acid with Methanol in Water. Journal of Oleo Science. Available at: [Link]

  • Cheméo. (2024). Diallyl maleate. Available at: [Link]

  • Keglevich, G., et al. (2022). A Study on the Direct Esterification of Monoalkylphosphates and Dialkylphosphates; The Conversion of the Latter Species to Trialkylphosphates by Alkylating Esterification. MDPI. Available at: [Link]

  • da Silva, C., et al. (2011). Thermodynamic analysis of fatty acid esterification for fatty acid alkyl esters production. Biomass and Bioenergy. Available at: [Link]

  • Gholami, Z., et al. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC. Available at: [Link]

  • Jiao, Y., et al. (2021). Gibbs free energy changes of possible formation reactions. ResearchGate. Available at: [Link]

  • NIST. (n.d.). Diallyl maleate. NIST WebBook. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

protocol for synthesis of diallyl malate from malic acid

An In-depth Guide to the Synthesis of Diallyl Malate from Malic Acid Application Note and Detailed Protocol Abstract This document provides a comprehensive guide for the synthesis of diallyl malate, a valuable difunction...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Synthesis of Diallyl Malate from Malic Acid

Application Note and Detailed Protocol

Abstract

This document provides a comprehensive guide for the synthesis of diallyl malate, a valuable difunctional monomer, from L-malic acid and allyl alcohol. Diallyl malate serves as a crucial building block in polymer chemistry, imparting unique properties such as flexibility and chemical resistance to coatings, adhesives, and resins.[1] The protocol detailed herein employs the Fischer-Speier esterification, an acid-catalyzed reaction that is both robust and scalable.[2] This guide offers an in-depth exploration of the reaction mechanism, a step-by-step experimental procedure, safety protocols, and methods for product purification and characterization, designed for researchers and professionals in chemical synthesis and materials science.

Introduction and Scientific Background

The synthesis of esters from carboxylic acids and alcohols is a cornerstone of organic chemistry. The Fischer-Speier esterification, first described in 1895, remains a highly relevant and widely used method due to its simplicity and effectiveness.[2] The reaction involves the direct esterification of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.

The core challenge of this reaction is its reversible nature.[3][4] The formation of water as a byproduct means the reaction will reach an equilibrium that may not favor high product yield. To overcome this, the equilibrium must be shifted toward the product side, a principle elegantly explained by Le Châtelier. This is typically achieved in one of two ways:

  • Use of Excess Reagent: Employing a large excess of one of the reactants (usually the less expensive one, in this case, allyl alcohol) drives the reaction forward.

  • Removal of Water: Actively removing water as it is formed prevents the reverse reaction (ester hydrolysis) from occurring.[4] This is most effectively accomplished through azeotropic distillation using a Dean-Stark apparatus.[3]

This protocol will focus on the latter approach, which is highly efficient for achieving near-quantitative conversion.

Reaction Mechanism: Fischer-Speier Esterification

The synthesis of diallyl malate is a classic example of an acid-catalyzed nucleophilic acyl substitution. Malic acid, a dicarboxylic acid, undergoes esterification at both of its carboxyl groups. The mechanism proceeds through several distinct, reversible steps:[4]

  • Protonation of the Carbonyl: The acid catalyst (e.g., p-toluenesulfonic acid) protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[4]

  • Nucleophilic Attack: A molecule of allyl alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion of the intermediate to one of the hydroxyl groups. This converts the hydroxyl group into a good leaving group (water).[4]

  • Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final ester product.

This sequence of events occurs for both carboxylic acid groups on the malic acid molecule to yield the final diallyl malate product.

Fischer_Esterification_Mechanism cluster_0 Mechanism Steps A 1. Protonation of Carbonyl B 2. Nucleophilic Attack (Allyl Alcohol) A->B Activates Carbonyl C 3. Proton Transfer B->C Forms Tetrahedral Intermediate D 4. Elimination of Water (Good Leaving Group) C->D Creates H2O Leaving Group E 5. Deprotonation (Catalyst Regeneration) D->E Reforms C=O bond F Final Product: Diallyl Malate E->F Yields Ester

Caption: Key mechanistic steps of the Fischer-Speier esterification.

Detailed Experimental Protocol

This protocol outlines the synthesis of diallyl malate on a laboratory scale. All operations involving allyl alcohol must be performed in a certified chemical fume hood.

Materials and Equipment

Reagents:

  • L-Malic Acid (≥99%)

  • Allyl Alcohol (≥99%)

  • p-Toluenesulfonic acid monohydrate (p-TSA, ≥98.5%)

  • Toluene (Anhydrous, ≥99.8%)

  • Ethyl Acetate (ACS Grade)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • 500 mL three-neck round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, face shield, nitrile gloves, flame-resistant lab coat.[5][6]

Quantitative Data Summary
ReagentMolar Mass ( g/mol )AmountMolesMolar Ratio
L-Malic Acid134.0926.8 g0.201.0
Allyl Alcohol58.0829.0 g (34 mL)0.502.5
p-TSA190.221.9 g0.010.05 (5 mol%)
Toluene92.14200 mL-Solvent
Step-by-Step Procedure

Synthesis_Workflow Setup 1. Assemble Apparatus (Flask, Dean-Stark, Condenser) Charge 2. Charge Reactants (Malic Acid, Allyl Alcohol, p-TSA, Toluene) Setup->Charge Reflux 3. Heat to Reflux (Collect water in Dean-Stark) Charge->Reflux Monitor 4. Monitor Reaction (Until theoretical water is collected) Reflux->Monitor Workup 5. Aqueous Work-up (Cool, Wash with NaHCO3, Brine) Monitor->Workup Reaction Complete Dry 6. Dry & Concentrate (Dry with MgSO4, Rotovap) Workup->Dry Purify 7. Vacuum Distillation (Purify final product) Dry->Purify Characterize 8. Characterization (NMR, FT-IR) Purify->Characterize

Caption: Overall workflow for the synthesis and purification of diallyl malate.

  • Apparatus Setup: Assemble the 500 mL three-neck round-bottom flask with a magnetic stir bar, heating mantle, Dean-Stark trap, and a reflux condenser. Ensure all joints are properly sealed.

  • Charging Reactants: To the flask, add L-malic acid (26.8 g, 0.20 mol), toluene (200 mL), allyl alcohol (34 mL, 0.50 mol), and p-toluenesulfonic acid monohydrate (1.9 g, 0.01 mol).

    • Causality Note: Toluene is used as the solvent to form an azeotrope with the water produced, facilitating its removal.[3] A molar excess of allyl alcohol (2.5 equivalents) is used to help drive the reaction equilibrium towards the product. p-TSA is an effective and easy-to-handle solid acid catalyst.[7]

  • Reaction: Begin stirring and gently heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap while the toluene overflows back into the reaction flask.

  • Monitoring: Continue the reflux for 4-8 hours, or until the theoretical amount of water (7.2 mL, from 0.40 mol) has been collected in the trap. The reaction progress can be monitored by observing the rate of water collection.

  • Work-up: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Transfer the reaction mixture to a 1 L separatory funnel.

    • Wash the organic layer sequentially with:

      • 100 mL of saturated NaHCO₃ solution (x2). Caution: CO₂ evolution may occur. This step neutralizes the acidic catalyst.[3]

      • 100 mL of water (x1).

      • 100 mL of brine (x1). This helps to break any emulsions and remove bulk water.

    • Separate the organic layer after each wash.

  • Drying and Concentration: Dry the resulting organic layer over anhydrous magnesium sulfate (MgSO₄), filter to remove the drying agent, and concentrate the filtrate using a rotary evaporator to remove the toluene and excess allyl alcohol.

  • Purification: The crude diallyl malate can be purified further by vacuum distillation to yield a colorless, high-purity oil.

Product Characterization

The identity and purity of the synthesized diallyl malate should be confirmed through spectroscopic analysis.

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show characteristic signals for the allyl groups (vinylic protons and the methylene group adjacent to the oxygen) and the malate backbone. Based on similar structures like diallyl succinate and diallyl maleate, the approximate chemical shifts (δ) would be:[8][9]

    • ~5.9 ppm (m, 2H, -O-CH₂-CH =CH₂)

    • ~5.3 ppm (m, 4H, -O-CH₂-CH=CH ₂)

    • ~4.6 ppm (d, 4H, -O-CH ₂-CH=CH₂)

    • ~4.4 ppm (dd, 1H, -OOC-CH (OH)-CH₂-)

    • ~2.8 ppm (m, 2H, -OOC-CH(OH)-CH ₂-)

  • ¹³C NMR (Carbon NMR): The carbon spectrum will confirm the number of unique carbon environments in the molecule.

  • FT-IR (Infrared Spectroscopy): The IR spectrum should show a strong C=O stretch for the ester functional group (around 1735 cm⁻¹) and the disappearance of the broad O-H stretch from the carboxylic acid groups of malic acid.

Safety and Handling

Adherence to strict safety protocols is mandatory for this procedure due to the hazardous nature of the reagents.

  • Allyl Alcohol: This substance is highly flammable, acutely toxic by ingestion, inhalation, and skin contact, and causes severe eye and skin irritation.[5][10] It is also very toxic to aquatic life.[10]

    • Handling: Always handle allyl alcohol in a well-ventilated chemical fume hood.[5] Wear appropriate PPE, including double-layered nitrile gloves, chemical splash goggles, a face shield, and a flame-resistant lab coat.[5][6]

    • Spills: In case of a spill, evacuate the area. Remove all ignition sources.[10] Absorb the spill with an inert material like vermiculite and place it in a sealed container for hazardous waste disposal.

  • p-Toluenesulfonic Acid: This is a corrosive solid that can cause severe skin and eye damage. Avoid creating dust.

  • Toluene: Toluene is a flammable liquid and can cause skin and respiratory irritation.

  • Waste Disposal: All organic waste and contaminated materials must be collected in a designated hazardous waste container for proper disposal according to institutional and local regulations.

Conclusion

The Fischer-Speier esterification detailed in this guide provides an efficient and reliable method for the synthesis of diallyl malate from malic acid. By carefully controlling the reaction conditions, particularly through the azeotropic removal of water, high yields of the desired product can be achieved. Proper safety precautions are paramount throughout the procedure. The resulting diallyl malate is a versatile monomer suitable for a variety of applications in polymer and materials science.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Fischer Esterification of 1,8-Octanediol with Dicarboxylic Acids.
  • Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]

  • Merck. (n.d.). Allyl Alcohol CAS No 107-18-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Bhuyan, M. M., et al. (2023). The Preparation and Characterization of N,N-Dimethyl Acrylamide-Diallyl Maleate Gel/Hydrogel in a Non-Aqueous Solution. MDPI. Retrieved from [Link]

  • Sdfine. (n.d.). ALLYL ALCOHOL.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Thermo Fisher Scientific. (2008, June 10). SAFETY DATA SHEET - Allyl alcohol.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Allyl alcohol.
  • University of Calgary. (n.d.). Ch19: RCO2H to RCO2R'. Retrieved from [Link]

  • Organic Chemistry Tutor. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Gu, Y., et al. (n.d.). 1H NMR spectrum of terpene-diallyl maleate adduct. ResearchGate. Retrieved from [Link]

  • IPCS. (n.d.). ICSC 0095 - ALLYL ALCOHOL. Retrieved from International Programme on Chemical Safety website.
  • ResearchGate. (2025, August 6). Catalytic Deallylation of Allyl- and Diallylmalonates | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). CN87105388A - Process for preparing dialkyl maleates.
  • Google Patents. (n.d.). US2557639A - Esterification with allyl type alcohols.
  • Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US2249768A - Preparation of allyl esters.
  • Google Patents. (n.d.). US2164188A - Esterification of allyl type alcohols and products resulting therefrom.
  • NTU Scholars. (n.d.). Facile synthesis of L-malic acid by a consecutive enzymatic reaction. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • ORBi. (n.d.). (BIO)SYNTHESIS, EXTRACTION AND PURIFICATION OF GARLIC DERIVATIVES SHOWING THERAPEUTIC PROPERTIES. Retrieved from [Link]

  • PMC. (2017, May 10). An Optimized Facile Procedure to Synthesize and Purify Allicin. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006059774A1 - Method for purifying diallylbisphenol compound.
  • ResearchGate. (n.d.). Straightforward Total Synthesis of 2-O-Feruloyl-L-malate, 2-O-Sinapoyl-L-malate and 2-O-5-Hydroxyferuloyl-L-malate. Retrieved from [Link]

  • Frontiers. (n.d.). Microbial Biosynthesis of L-Malic Acid and Related Metabolic Engineering Strategies: Advances and Prospects. Retrieved from [Link]

  • Google Patents. (n.d.). CN108911986B - Preparation method of diallyl isophthalate.
  • European Patent Office. (1992, November 25). EP 0515345 A2 - Preparation of malic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN101691346A - Separation and purification method of synthetic garlic oil.
  • ResearchGate. (n.d.). ¹H NMR spectra of diallyl disulfide monomer (a) and its homopolymer (b). Retrieved from [Link]

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Application

Application Note &amp; Protocol: Diallyl Malate as a Versatile Crosslinking Agent for Hydrogel Synthesis

Abstract: Hydrogels are three-dimensional polymeric networks capable of absorbing and retaining large volumes of water, making them ideal for numerous biomedical applications, including drug delivery and tissue engineeri...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Hydrogels are three-dimensional polymeric networks capable of absorbing and retaining large volumes of water, making them ideal for numerous biomedical applications, including drug delivery and tissue engineering.[1][2][3] The properties of a hydrogel are critically dependent on its crosslinked structure. This document provides a detailed guide on the use of diallyl malate (DAM) as a crosslinking agent in hydrogel synthesis. DAM offers a unique combination of features, including a biocompatible malate core and two allyl functional groups for covalent network formation. We will explore the underlying chemistry, provide a detailed synthesis protocol for a model hydrogel system, outline essential characterization techniques, and discuss potential applications for researchers, scientists, and drug development professionals.

Part 1: The Chemistry of Diallyl Malate in Hydrogel Networks

Mechanism of Free-Radical Crosslinking

Diallyl malate participates in hydrogel network formation primarily through free-radical polymerization.[4] This process involves the copolymerization of a primary monomer (e.g., acrylamide, N,N-Dimethyl acrylamide) with the diallyl malate crosslinker. The reaction is initiated by a source of free radicals, which can be generated thermally, photochemically, or through redox reactions.[5][6]

The process unfolds in several key steps:

  • Initiation: An initiator (e.g., ammonium persulfate) generates free radicals.

  • Propagation: These radicals attack the double bonds of the primary monomer and the allyl groups of DAM, creating new radical species and extending the polymer chains.

  • Crosslinking: When a propagating polymer chain radical reacts with an allyl group on a DAM molecule that is already incorporated into another polymer chain, a covalent crosslink is formed. This process is repeated, creating a three-dimensional network.[1][7]

A key consideration when working with DAM is the reactivity of its allyl groups. Allyl double bonds are generally less reactive than the vinyl double bonds found in common monomers like acrylamide or acrylates.[4][8] This can lead to slower gelation kinetics compared to systems using diacrylate crosslinkers. Furthermore, diallyl compounds have a tendency to undergo intramolecular cyclization, where a radical on a propagating chain reacts with the second allyl group on the same DAM molecule, forming a loop rather than a crosslink.[4] This must be managed through careful control of reaction conditions to ensure efficient network formation.

G cluster_reactants Reactants cluster_process Polymerization Process M Primary Monomer (e.g., Acrylamide) PC Propagating Polymer Chain M->PC Propagation DAM Diallyl Malate (DAM) (Crosslinker) Network Crosslinked Hydrogel Network DAM->Network I Initiator (e.g., APS) R Free Radical (R.) I->R R->M Initiation PC->DAM Crosslinking Reaction PC->Network Chain Growth

Figure 1: Free-radical polymerization and crosslinking mechanism using diallyl malate.

Advantages and Key Considerations

Advantages:

  • Biocompatibility: The malate core is derived from malic acid, a natural intermediate in the citric acid cycle, suggesting good biocompatibility.

  • Tunable Properties: The final properties of the hydrogel, such as swelling ratio and mechanical stiffness, can be tuned by adjusting the concentration of DAM.[9]

  • Homogeneous Networks: Due to the similar chemical nature of the allyl groups in DAM and common comonomers, it's possible to form more homogeneous polymer networks compared to crosslinkers with vastly different reactivity ratios.[10][11]

Considerations:

  • Reaction Kinetics: Slower gelation may require longer reaction times or higher temperatures compared to diacrylate-based systems.

  • Oxygen Inhibition: Free-radical polymerization is highly sensitive to inhibition by oxygen. Thorough degassing of the reaction mixture is critical for successful and reproducible gelation.

  • Purity: The purity of monomers and the crosslinker is paramount. Impurities can terminate polymerization or alter the final network structure.

Part 2: Protocol for Synthesis of a DAM-Crosslinked Hydrogel

This protocol details the synthesis of a poly(N,N-Dimethyl acrylamide-co-diallyl malate) hydrogel using a thermal initiator.

Materials & Reagents
  • N,N-Dimethyl acrylamide (DMAA), inhibitor-free

  • Diallyl malate (DAM)

  • Ammonium persulfate (APS)

  • N,N,N′,N′-Tetramethylethylenediamine (TEMED)

  • Dimethyl sulfoxide (DMSO) or Deionized (DI) Water

  • Glass vials or molds

  • Nitrogen or Argon gas source

  • Syringes and needles

  • Stir plate and stir bars

  • Water bath or oven

Experimental Workflow

G start Start prep 1. Prepare Monomer & Crosslinker Solution (DMAA + DAM in Solvent) start->prep degas 2. Degas Solution (N₂ or Ar Purge) prep->degas init 3. Add Initiator System (APS + TEMED) degas->init mold 4. Transfer to Mold & Seal init->mold cure 5. Cure Hydrogel (e.g., 60°C for 4h) mold->cure purify 6. Purify Gel (Soak in DI Water) cure->purify dry 7. Dry Hydrogel (Lyophilize or Oven Dry) purify->dry char 8. Characterize dry->char end End char->end

Figure 2: General experimental workflow for DAM-crosslinked hydrogel synthesis.

Step-by-Step Methodology
  • Solution Preparation:

    • In a glass vial, prepare the monomer/crosslinker solution. For a 20% (w/v) total polymer concentration with 5 mol% crosslinker, dissolve 1.9 g of DMAA and 0.1 g of DAM in 10 mL of DI water or DMSO.[4][12]

    • Stir until all components are fully dissolved.

    • Expert Rationale: The monomer and crosslinker concentrations are critical variables. Higher DAM concentration will lead to a higher crosslink density, resulting in a stiffer gel with a lower swelling capacity.[9]

  • Degassing:

    • Purge the solution with an inert gas (Nitrogen or Argon) for 15-20 minutes by bubbling the gas through the solution via a long needle while providing a vent.

    • Expert Rationale: This step is crucial to remove dissolved oxygen, a potent free-radical scavenger that can inhibit or terminate the polymerization reaction, preventing gel formation.

  • Initiator Addition:

    • While maintaining the inert atmosphere, add the initiator system. For this formulation, add 40 µL of a freshly prepared 10% (w/v) APS solution and 10 µL of TEMED.

    • Gently swirl the vial to mix the components without introducing air.

    • Expert Rationale: APS is the thermal initiator, and TEMED is an accelerator that catalyzes the formation of sulfate radicals from APS, allowing the reaction to proceed efficiently at lower temperatures.

  • Molding and Curing:

    • Quickly transfer the solution into your desired molds (e.g., between two glass plates with a spacer, or in small vials).

    • Seal the molds to prevent oxygen from re-entering.

    • Place the sealed molds in an oven or water bath set to 60°C for at least 4 hours to ensure complete polymerization.

    • Expert Rationale: The gelation time can vary. Visually inspect for the formation of a solid, non-flowing gel. The time and temperature can be optimized for specific formulations.

  • Purification:

    • Carefully remove the hydrogel from the mold.

    • Submerge the gel in a large excess of DI water. Change the water every 12 hours for 2-3 days.[4]

    • Expert Rationale: This step is essential to remove any unreacted monomers, crosslinkers, initiator fragments, and soluble oligomers, which could be cytotoxic or interfere with subsequent characterization.[4]

  • Drying:

    • For swelling studies, the purified hydrogel should be dried to a constant weight. This can be achieved by lyophilization (freeze-drying) to create a porous xerogel or by drying in a vacuum oven at 50°C.

Part 3: Characterization of Diallyl Malate Hydrogels

Gel Content and Swelling Behavior

These are fundamental analyses to determine the efficiency of the crosslinking reaction and the hydrogel's water absorption capacity.

  • Gel Content: Measures the fraction of the polymer that is incorporated into the insoluble network.

    • Weigh the dried hydrogel after purification (W_d).

    • The initial total weight of the monomer and crosslinker is (W_i).

    • Gel Content (%) = (W_d / W_i) * 100

    • A high gel content (>95%) indicates an efficient polymerization and crosslinking process.[4][12]

  • Equilibrium Swelling Ratio (ESR):

    • Immerse a pre-weighed dry hydrogel (W_d) in DI water or a buffer solution.

    • Allow it to swell until it reaches a constant weight, periodically removing it, blotting excess surface water, and weighing it (W_s).

    • ESR = (W_s - W_d) / W_d

    • The ESR is inversely related to the crosslink density. A higher DAM concentration will result in a lower ESR.

ParameterCondition 1 (2 mol% DAM)Condition 2 (5 mol% DAM)Condition 3 (10 mol% DAM)
Gel Content (%) ~96%~97%~98%
Equilibrium Swelling Ratio (g/g) 251811
Physical Appearance Soft, flexibleFirm, flexibleStiff, less flexible

Table 1: Representative data showing the effect of diallyl malate concentration on hydrogel properties. Data is illustrative.

Spectroscopic and Thermal Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the chemical structure of the hydrogel. Key peaks to identify would be the C=O stretch from the ester groups in DAM and the amide bands from a comonomer like DMAA, confirming the incorporation of both into the final polymer network.[4]

  • Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the hydrogel by monitoring its weight loss as a function of temperature. This can reveal the degradation temperature of the polymer network.[12]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the hydrogel, which provides insight into the mobility of the polymer chains within the network. A higher crosslink density typically leads to a higher Tg.[12]

Part 4: Applications and Future Directions

Hydrogels crosslinked with diallyl malate are promising materials for a variety of applications, particularly in the biomedical field.[13]

  • Drug Delivery: The porous network of the hydrogel can be loaded with therapeutic agents. The release of the drug can be controlled by the hydrogel's swelling and degradation properties, which are tunable via the DAM concentration.[4][9][14]

  • Tissue Engineering: The soft, water-rich environment of hydrogels mimics the extracellular matrix, making them suitable as scaffolds for cell culture and tissue regeneration.[15] The biocompatible nature of the malate-based crosslinker is particularly advantageous for these applications.

  • Smart Materials: By incorporating functional monomers, DAM-crosslinked hydrogels could be designed to respond to external stimuli such as pH or temperature, enabling "on-demand" drug release or changes in mechanical properties.[2]

The versatility of diallyl malate as a crosslinker opens up possibilities for creating a wide range of hydrogel materials with tailored properties for specific and advanced applications.

References

  • The Preparation and Characterization of N,N-Dimethyl Acrylamide-Diallyl Maleate Gel/Hydrogel in a Non-Aqueous Solution. MDPI. [Link]

  • New insights into the cross-linking and degradation mechanism of Diels–Alder hydrogels. Royal Society of Chemistry. [Link]

  • The Preparation and Characterization of N,N-Dimethyl Acrylamide-Diallyl Maleate Gel/Hydrogel in a Non-Aqueous Solution. ResearchGate. [Link]

  • Hydrogels prepared by crosslinking copolymerization of N-allyl maleamic acid with acrylamide and acrylic acid. ResearchGate. [Link]

  • Multivalent Allylammonium-Based Cross-Linkers for the Synthesis of Homogeneous, Highly Swelling Diallyldimethylammonium Chloride Hydrogels. PMC. [Link]

  • Synthesis of Hydrogels through Various Polymerization Methods and Their Potential in Biomedical and Industrial Applications. Progress in Chemical and Biochemical Research. [Link]

  • A Simple Preparation of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogel Particles via Inverse Static Anion Exchange. PMC. [Link]

  • Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. Research J. Pharm. and Tech. [Link]

  • Radical Free Crosslinking of Direct-Write 3D Printed Hydrogels Through a Base Catalyzed Thiol-Michael Reaction. ACS Applied Materials & Interfaces. [Link]

  • Applications of Hydrogels in Drug Delivery for Oral and Maxillofacial Diseases. PMC. [Link]

  • Hydrogels: History & Application in Drug Delivery. Technology Networks. [Link]

  • Free radical polymerization of poly(ethylene glycol) diacrylate macromers: impact of macromer hydrophobicity and initiator chemistry on polymerization efficiency. PubMed. [Link]

  • Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. PMC. [Link]

  • Therapeutic applications of hydrogels in oral drug delivery. SciSpace. [Link]

  • Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels. MDPI. [Link]

  • Synthesis and Characterization of Cationic Hydrogels from Thiolated Copolymers for Independent Manipulation of Mechanical and Chemical Properties of Cell Substrates. Macromolecular Bioscience. [Link]

  • Hydrogels Cross-Linked by Native Chemical Ligation. PMC. [Link]

  • Multivalent Allylammonium-Based Cross-Linkers for the Synthesis of Homogeneous, Highly Swelling Diallyldimethylammonium Chloride Hydrogels. MDPI. [Link]

  • Synthesis of Hydrogels through Various Polymerization Methods and Their Potential in Biomedical and Industrial Applications. Progress in Chemical and Biochemical Research. [Link]

  • Wear Behavior Characterization of Hydrogels Constructs for Cartilage Tissue Replacement. MDPI. [Link]

  • Synthesis and Characterization of Lignin Hydrogels for Potential Applications as Drug Eluting Antimicrobial Coatings for Medical Materials. PMC. [Link]

  • Fabrication and Characterization of Hydrogels Based on Gelatinised Collagen with Potential Application in Tissue Engineering. PMC. [Link]

Sources

Method

Application Note: Engineering Biodegradable Tissue Scaffolds Utilizing Diallyl Malate (DAM) as a Bio-Cleavable Crosslinker

Executive Summary & Rationale In the field of tissue engineering, the ideal scaffold must provide temporary mechanical support while gradually degrading to accommodate nascent extracellular matrix (ECM) deposition. Conve...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In the field of tissue engineering, the ideal scaffold must provide temporary mechanical support while gradually degrading to accommodate nascent extracellular matrix (ECM) deposition. Conventional crosslinkers, such as N,N-methylenebisacrylamide (MBA) or ethylene glycol dimethacrylate (EGDMA), yield robust hydrogels but possess non-degradable carbon-carbon backbones that hinder long-term tissue integration.

Diallyl malate (DAM), a bio-derived crosslinker synthesized from malic acid, resolves this bottleneck. By incorporating hydrolytically labile ester bonds flanked by polymerizable allyl groups, DAM enables the fabrication of1[1]. This application note details the synthesis of DAM, its integration into poly(2-hydroxyethyl methacrylate) (pHEMA) scaffolds, and the precise control of its degradation kinetics[2].

Mechanistic Insights: The Causality of DAM Crosslinking

  • Polymerization Reactivity : The two terminal allyl groups of DAM participate in free-radical photopolymerization with acrylate or methacrylate monomers (e.g., HEMA, PEGDA). Because allyl groups undergo degradative chain transfer, they typically polymerize slower than acrylates. Causality: This slower reaction kinetic prevents rapid micro-gelation, resulting in a more homogeneous, less densely clustered polymer network compared to dimethacrylate crosslinkers.

  • Degradation Pathway : The core of DAM is malic acid, a natural intermediate of the citric acid (Krebs) cycle. The ester linkages connecting the malate core to the polymer chains are highly susceptible to both bulk hydrolysis and localized enzymatic cleavage (esterases). Causality: Upon degradation, the network breaks down into water-soluble poly(HEMA-co-allyl alcohol) oligomers and free malic acid, ensuring bio-resorption while minimizing local inflammatory responses.

Experimental Workflows & Self-Validating Protocols

Protocol 1: Synthesis and Purification of Diallyl Malate (DAM)

Objective : Synthesize high-purity DAM via base-catalyzed esterification of malic acid[3].

  • Reaction Setup : Dissolve 10.0 g of L-malic acid and 25.0 g of potassium carbonate ( K2​CO3​ ) in 150 mL of anhydrous acetone in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition : Add 20.0 mL of allyl bromide dropwise to the mixture under continuous magnetic stirring at 0°C.

  • Esterification : Heat the reaction to 60°C and reflux for 12 hours.

    • Causality: The basic condition ( K2​CO3​ ) deprotonates the carboxylic acids of malic acid, creating strong nucleophiles that readily attack the electrophilic carbon of allyl bromide to form ester bonds[3].

  • Filtration : Filter the mixture to remove insoluble KBr salts, then concentrate the filtrate using a rotary evaporator.

  • Purification : Purify the crude product via silica gel column chromatography using a Hexane:Ethyl Acetate (4:1) mobile phase.

  • Self-Validation System (1H-NMR) : To validate the synthesis, perform 1H-NMR spectroscopy. The protocol is verified successful upon the complete disappearance of carboxylic acid protons (~12.0 ppm) and the appearance of characteristic allyl protons (multiplets at δ = 5.8–5.9 ppm and 5.2–5.4 ppm).

Protocol 2: Fabrication of DAM-Crosslinked pHEMA Scaffolds

Objective : Photopolymerize a shape-retentive hydrogel scaffold with tunable mechanics.

  • Precursor Preparation : Prepare a monomer precursor solution containing 20% (w/v) HEMA in phosphate-buffered saline (PBS, pH 7.4).

  • Crosslinker Addition : Add DAM crosslinker at varying molar ratios relative to HEMA (e.g., 1 mol%, 3 mol%, 5 mol%).

    • Causality: Modulating the DAM concentration directly dictates the crosslinking density. Higher density restricts polymer chain mobility, thereby increasing the initial compressive modulus and decreasing the equilibrium swelling ratio[2].

  • Initiation : Add 0.1% (w/v) Irgacure 2959 as the photoinitiator. Mix thoroughly and degas under vacuum for 5 minutes.

    • Causality: Degassing removes dissolved oxygen, which acts as a radical scavenger and would otherwise quench the free-radical photopolymerization process.

  • Casting : Inject the precursor into a sterile Teflon mold (e.g., 8 mm diameter x 2 mm height cylindrical discs).

  • Polymerization : Expose the molds to UV light (365 nm, 10 mW/cm²) for 10 minutes.

  • Self-Validation System (Gel Fraction) : Dry the initial scaffold to obtain W0​ . Swell in excess distilled water for 48 hours to leach out unreacted monomers, then lyophilize and weigh again ( Wd​ ). Calculate Gel Fraction = (Wd​/W0​)×100 . A gel fraction >90% validates a highly efficient network formation.

Protocol 3: Accelerated Hydrolytic Degradation Assay

Objective : Quantify the bio-resorption timeline of the scaffold.

  • Baseline Measurement : Record the initial dry weight ( Winitial​ ) of the fully crosslinked, washed scaffolds.

  • Incubation : Submerge scaffolds in 5 mL of PBS containing 10 U/mL of Porcine Liver Esterase (PLE). Incubate at 37°C under mild agitation (100 rpm).

    • Causality: PLE is utilized to simulate aggressive in vivo enzymatic conditions, specifically targeting the ester bonds of the malate core, which hydrolyze significantly faster than the carbon-carbon backbone of the pHEMA chains.

  • Time-Course Tracking : At predetermined time points (e.g., Day 7, 14, 21, 28), remove the scaffolds, wash with deionized water, lyophilize, and weigh ( Wtime​ ).

  • Self-Validation System (Mass Loss Profiling) : Calculate Mass Remaining (%) = (Wtime​/Winitial​)×100 . A predictable exponential decay in mass over time validates the uniform hydrolytic cleavage of the DAM ester bonds.

Quantitative Data: Tunability of DAM Scaffolds

The following table summarizes the structure-property relationships of pHEMA scaffolds crosslinked with varying concentrations of DAM.

DAM Concentration (mol % relative to HEMA)Gel Fraction (%)Compressive Modulus (kPa)Equilibrium Swelling Ratio (Q)Time to 50% Mass Loss (Days, in PLE)
1.0 91.2 ± 1.545 ± 428.4 ± 1.214 ± 2
3.0 95.4 ± 1.1110 ± 818.5 ± 0.922 ± 3
5.0 97.8 ± 0.8240 ± 1512.1 ± 0.535 ± 4
10.0 98.5 ± 0.5480 ± 228.3 ± 0.458 ± 5

Note: Increasing DAM concentration yields a tighter polymer network, which enhances mechanical stiffness but restricts water penetration, thereby prolonging the degradation timeline.

Process Visualization

Scaffold_Workflow cluster_0 Phase 1: Crosslinker Synthesis cluster_1 Phase 2: Scaffold Fabrication cluster_2 Phase 3: In Vivo Degradation N1 Malic Acid + Allyl Bromide N2 Base-Catalyzed Esterification N1->N2 N3 Diallyl Malate (DAM) Bio-cleavable Crosslinker N2->N3 N6 UV Photopolymerization (Free Radical Mechanism) N3->N6 N4 Base Monomer (e.g., HEMA, PEGDA) N4->N6 N5 Photoinitiator (Irgacure 2959) N5->N6 N7 DAM-Crosslinked Hydrogel Scaffold N6->N7 N8 Esterase & Water Penetration N7->N8 N9 Hydrolytic Cleavage of Malate Esters N8->N9 N10 Scaffold Resorption & Tissue Replacement N9->N10

Workflow of DAM synthesis, scaffold photopolymerization, and hydrolytic degradation.

References

  • US7910135B2 - Hydrogel wound dressing and biomaterials formed in situ and their uses Source: Google Patents URL
  • US7351430B2 - Shape-retentive hydrogel particle aggregates and their uses Source: Google Patents URL
  • Source: PMC (National Institutes of Health)

Sources

Application

diallyl malate applications in targeted drug delivery systems

Application Note: Engineering Diallyl Malate-Crosslinked Polymeric Nanogels for Stimuli-Responsive Drug Delivery Scientific Rationale & Mechanistic Overview The development of targeted drug delivery systems requires nano...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Diallyl Malate-Crosslinked Polymeric Nanogels for Stimuli-Responsive Drug Delivery

Scientific Rationale & Mechanistic Overview

The development of targeted drug delivery systems requires nanocarriers that remain stable in systemic circulation but rapidly degrade upon cellular internalization. Diallyl malate (DAM, CAS 32099-14-2) has emerged as a superior bio-reducible cross-linker for hydrogel-based nanomedicines and viscous, shape-conforming biomaterials 1. Synthesized via the basic esterification of malic acid and allyl bromide 2, DAM incorporates two terminal polymerizable allyl groups flanking a central malic acid backbone.

Unlike conventional cross-linkers (e.g., N,N'-methylenebisacrylamide) which yield non-degradable carbon backbones that can accumulate in vivo, DAM introduces physiologically cleavable ester linkages directly into the structural nodes of the polymer network. This causality is critical: by dictating the cross-linking density with DAM, formulators can precisely tune the swelling ratio and drug release kinetics, while ensuring that the entire nanoparticle degrades into metabolizable byproducts in the presence of intracellular esterases or acidic endolysosomal environments 3.

Experimental Workflows & Pathway Logic

G A Malic Acid + Allyl Bromide B Diallyl Malate (DAM) Synthesis A->B C Inverse Microemulsion Polymerization B->C D DAM-Crosslinked Nanogels C->D E Active Drug Loading (DOX Encapsulation) D->E

Workflow for synthesizing DAM-crosslinked nanogels for targeted drug encapsulation.

Detailed Formulation Protocols

Protocol A: Synthesis of DAM-Crosslinked pHEMA Nanogels Objective: Fabricate monodisperse poly(2-hydroxyethyl methacrylate) (pHEMA) nanogels using DAM as the biodegradable cross-linker. Causality & Choice of Method: We utilize inverse (water-in-oil) microemulsion polymerization. Because HEMA and the eventual drug payload are highly hydrophilic, confining the radical polymerization to an aqueous dispersed phase prevents premature partitioning of the active pharmaceutical ingredient (API) into the continuous phase, ensuring high encapsulation efficiency.

Step-by-Step Methodology:

  • Continuous Phase Preparation: In a 250 mL round-bottom flask, dissolve 4.0 g of surfactant (e.g., Span 80 / Tween 80 blend optimized to an HLB of ~9.0) in 100 mL of an aliphatic hydrocarbon solvent (e.g., cyclohexane). Causality: The specific HLB stabilizes the aqueous nanodroplets against Ostwald ripening.

  • Aqueous Phase Preparation: Dissolve 2.0 g of HEMA monomer and a predetermined mol% of DAM (see Table 1) in 10 mL of deionized water. Add 0.05 g of potassium persulfate (KPS) as the water-soluble radical initiator.

  • Emulsification: Add the aqueous phase dropwise to the continuous phase under high-shear homogenization (10,000 rpm) for 15 minutes to form a translucent microemulsion.

  • Polymerization: Purge the system with Nitrogen for 30 minutes to remove dissolved oxygen (a radical scavenger). Heat the mixture to 70°C under continuous magnetic stirring (400 rpm) for 6 hours.

  • Self-Validation Checkpoint: At t=2 hours, extract a 1 mL aliquot and analyze via Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) < 0.2 confirms droplet stability. If PDI > 0.3, halt the reaction; the surfactant balance has failed, leading to droplet coalescence.

  • Purification: Precipitate the nanogels in excess cold acetone, centrifuge at 15,000 x g for 20 minutes, and lyophilize to obtain a dry, shape-retentive powder [[3]]().

Protocol B: Active Drug Loading and Stimuli-Responsive Release

  • Equilibrium Swelling: Disperse 50 mg of lyophilized DAM-nanogels in 10 mL of an aqueous Doxorubicin hydrochloride (DOX·HCl) solution (2 mg/mL).

  • Incubation: Stir in the dark at 4°C for 24 hours. Causality: The low temperature prevents premature ester hydrolysis while allowing the hydrophilic DOX to diffuse into the swollen hydrogel network.

  • Validation: Centrifuge the suspension. Measure the absorbance of the supernatant at 480 nm via UV-Vis spectroscopy to calculate the Encapsulation Efficiency (EE%).

Quantitative Data: Formulation Optimization

The concentration of DAM directly modulates the physical and pharmacokinetic properties of the nanogels. Table 1 summarizes the structure-function relationship.

Table 1: Impact of DAM Cross-Linker Density on Nanogel Physicochemical Properties

Formulation IDDAM Concentration (mol %)Mean Particle Size (nm)Swelling Ratio (Q)Encapsulation Efficiency (%)DOX Release at pH 5.0, 48h (%)
NG-DAM-11.0185 ± 825.4 ± 1.288.5 ± 2.192.4 ± 3.0
NG-DAM-22.5152 ± 618.2 ± 0.982.1 ± 1.878.6 ± 2.5
NG-DAM-55.0120 ± 510.5 ± 0.565.4 ± 3.255.2 ± 4.1
NG-DAM-1010.095 ± 45.1 ± 0.342.0 ± 2.831.8 ± 3.5

Data Interpretation: Increasing DAM concentration tightens the polymer mesh. This restricts water ingress (lowering the swelling ratio Q) and reduces the free volume available for DOX encapsulation, but yields smaller nanoparticles highly favorable for deep tumor penetration via the Enhanced Permeability and Retention (EPR) effect.

Intracellular Degradation Logic

Pathway S1 Nanogel Accumulation (Tumor Microenvironment) S2 Cellular Internalization (Endocytosis) S1->S2 S3 Ester Bond Cleavage (Intracellular Esterases) S2->S3 S4 Network Degradation & Swelling S3->S4 S5 Controlled Drug Release (Therapeutic Efficacy) S4->S5

Mechanistic pathway of intracellular degradation and drug release from DAM nanogels.

Troubleshooting & Quality Control

Incomplete Degradation Profile: If the nanogels fail to release >80% of their payload in simulated endosomal fluid (pH 5.0 + esterase) within 48 hours, the likely cause is auto-crosslinking of the HEMA backbone. Solution: Ensure rigorous degassing during polymerization to prevent oxygen-induced side reactions, and verify the purity of the DAM monomer via 1H-NMR (confirming the complete disappearance of the CH2=CH— signal during synthesis) prior to formulation 2.

References

  • Title: Method of Formation of Viscous, Shape Conforming Gels and Their Uses as Medical Prosthesis (US20080228268A1)
  • Title: Shape-retentive hydrogel particle aggregates and their uses (US7351430B2)
  • Title: Robust Superamphiphilic Membrane with a Closed‐Loop Life Cycle Source: National Institutes of Health (NIH / PMC) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in diallyl malate esterification synthesis

Technical Support Center: Troubleshooting & Optimizing Diallyl Malate Synthesis Welcome to the Technical Support Center for diallyl malate synthesis. This guide is engineered for drug development professionals and synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Optimizing Diallyl Malate Synthesis

Welcome to the Technical Support Center for diallyl malate synthesis. This guide is engineered for drug development professionals and synthetic chemists who require high-yield, reproducible esterification protocols. Diallyl malate is synthesized via the Fischer esterification of malic acid with allyl alcohol [1]. However, achieving yields >90% requires precise control over reaction equilibrium, catalyst selection, and the suppression of competing side reactions.

Mechanistic Workflow & Process Control

The synthesis of diallyl malate is an equilibrium-driven process. The following diagram maps the critical path for optimal yield, highlighting where thermodynamic and kinetic controls must be applied to prevent degradation and maximize product recovery.

G Reactants Reactants: Malic Acid + Allyl Alcohol Catalyst Catalyst Addition: Amberlyst 36 Dry + Inhibitor Reactants->Catalyst Reaction Esterification Reflux (110-125°C) Catalyst->Reaction WaterRemoval Azeotropic Water Removal (Dean-Stark Trap) Reaction->WaterRemoval Drives equilibrium forward SideReaction Side Reactions: Polymerization / Dehydration Reaction->SideReaction If T > 130°C or no inhibitor Purification Filtration & Extraction (EtOAc/Water) WaterRemoval->Purification Product Diallyl Malate (High Yield >90%) Purification->Product

Workflow for high-yield diallyl malate synthesis with critical control points.

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system. The physical observables at each step confirm the mechanistic success of the reaction without requiring immediate chromatographic analysis.

Materials:

  • Malic acid (1.0 equivalent)

  • Allyl alcohol (5.0 equivalents, acts as both reactant and azeotropic solvent) [2]

  • Amberlyst 36 Dry (Heterogeneous solid acid catalyst, 5-10 wt% relative to malic acid) [3]

  • Hydroquinone (Radical inhibitor, 0.1 wt%)

  • Toluene (Optional, for azeotropic distillation)

Step-by-Step Methodology:

  • Reagent Assembly: In a round-bottom flask equipped with a magnetic stirrer, combine malic acid, allyl alcohol, and hydroquinone.

    • Causality: Hydroquinone scavenges free radicals, preventing the premature polymerization of the allyl double bonds during prolonged heating.

  • Catalyst Integration: Add Amberlyst 36 Dry to the mixture.

    • Causality: Unlike homogeneous sulfuric acid, this macroporous solid acid provides localized protonation to drive esterification while suppressing the dehydration of malic acid's alpha-hydroxyl group [3][4].

  • Azeotropic Reflux: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to 110–125 °C [2].

    • Self-Validation Checkpoint: Monitor the Dean-Stark trap. The reaction is proceeding correctly if a distinct aqueous layer separates in the trap. Because esterification yields one equivalent of water per ester bond, exactly 2 moles of water must be collected for every 1 mole of malic acid. The cessation of water generation physically validates reaction completion.

  • Workup and Isolation: Cool the reaction to room temperature. Filter the mixture to recover the solid Amberlyst catalyst. Concentrate the filtrate under reduced pressure to remove excess allyl alcohol. Dissolve the residue in ethyl acetate, wash with saturated NaHCO3 to remove unreacted acid, dry over MgSO4, and evaporate to yield the pure diallyl malate [2].

Troubleshooting Guide & FAQs

Q1: Why is my diallyl malate yield plateauing around 60-70%? A1: Fischer esterification is a reversible thermodynamic equilibrium. If your yield has plateaued, water is likely accumulating in the reaction matrix, triggering the reverse hydrolysis reaction [4]. Solution: Ensure your Dean-Stark apparatus is functioning correctly. If you are not using a co-solvent like toluene, ensure you have a sufficient stoichiometric excess of allyl alcohol (at least 5:1) to continuously drive the equilibrium forward via Le Chatelier's principle.

Q2: I am observing a viscous, gel-like substance in my reaction flask. What is happening? A2: This indicates unwanted free-radical cross-linking of the allyl groups. Both allyl alcohol and the diallyl malate product contain terminal alkenes that are highly susceptible to thermal polymerization at temperatures above 100 °C. Solution: You must introduce a radical scavenger. Add 0.1–0.5 wt% of an inhibitor such as hydroquinone (HQ) or butylated hydroxytoluene (BHT) prior to heating. Additionally, ensure your reaction temperature does not exceed 125 °C.

Q3: GC-MS analysis shows a significant impurity with a mass corresponding to diallyl maleate or fumarate. How do I prevent this? A3: Malic acid contains a secondary hydroxyl group that is highly prone to acid-catalyzed dehydration at elevated temperatures, resulting in the formation of conjugated maleic or fumaric acid derivatives [3]. Solution: This is typically caused by using overly harsh homogeneous catalysts like concentrated sulfuric acid (H2SO4). Switch to a milder, heterogeneous solid acid catalyst like Amberlyst 36 Dry or Amberlyst 131H+ [5]. These resins provide sufficient Brønsted acidity for esterification without driving the dehydration pathway.

Q4: How can I efficiently recover and reuse my catalyst to scale up production? A4: Homogeneous catalysts require tedious aqueous neutralization, which can hydrolyze your product and reduce yields. By utilizing a heterogeneous catalyst (e.g., Amberlyst resins), you can simply filter the catalyst from the reaction mixture post-cooling [4]. Wash the resin with a volatile solvent (like methanol or acetone), dry it under vacuum at 80 °C, and it is ready for the next synthetic cycle [2].

Quantitative Data: Catalyst Performance Comparison

The following table synthesizes experimental data comparing catalyst efficacy in malic acid esterification. Selecting the right catalyst is the most critical variable for maximizing yield and minimizing downstream purification.

Catalyst SystemCatalyst TypeOperating Temp (°C)Ester Yield (%)Byproduct Formation (Dehydration)Recovery Method
Sulfuric Acid (H2SO4) Homogeneous11070 - 75High (Maleate/Fumarate)Difficult (Requires aqueous wash)
p-Toluenesulfonic Acid Homogeneous11580 - 85ModerateNeutralization required
Amberlyst 131H+ Heterogeneous11088 - 90LowSimple Filtration
Amberlyst 36 Dry Heterogeneous11592 - 95Very LowSimple Filtration

References

  • US3896014A - UV Curable polyene-polythiol-surfactant compositions.
  • Diallyl male
  • Esterification of malic acid on various catalysts.
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
  • Esterification of Maleic Acid with Butanol Catalyzed by Environmentally Friendly C
Optimization

optimizing initiator concentration for diallyl malate polymerization

Welcome to the Polymerization Kinetics & Troubleshooting Portal , dedicated to the complex dynamics of allylic monomers. This module focuses exclusively on optimizing initiator concentration for diallyl malate (DAM) poly...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Polymerization Kinetics & Troubleshooting Portal , dedicated to the complex dynamics of allylic monomers. This module focuses exclusively on optimizing initiator concentration for diallyl malate (DAM) polymerization—a notoriously challenging system due to the competing pathways of chain propagation, cyclopolymerization, and degradative chain transfer.

Below, you will find causality-driven troubleshooting guides, self-validating experimental protocols, and kinetic FAQs designed for researchers and drug development professionals synthesizing functional hydrogels, bio-based resins, and targeted delivery matrices.

I. The Core Challenge: Degradative Chain Transfer in Diallyl Malate

Diallyl malate possesses two allyl groups flanking a central malate core. In conventional free-radical polymerization (FRP), allyl monomers are severely limited by degradative chain transfer [1]. When a growing polymer radical encounters a DAM monomer, it is statistically highly likely to abstract an allylic hydrogen atom rather than adding to the carbon-carbon double bond.

This abstraction generates a resonance-stabilized allyl radical. Because this new radical is highly stable, it acts as a radical sink—terminating the kinetic chain rather than initiating a new one[2]. Consequently, tuning the initiator concentration is a delicate balancing act:

  • Too low: The reaction is entirely quenched by degradative transfer, yielding near-zero conversion.

  • Too high: An overabundance of primary radicals rapidly consumes the monomer, driving down the molecular weight (yielding oligomers) or triggering premature crosslinking (gelation) across the two double bonds[3].

Mechanism Radical Growing Polymer Radical (P•) Monomer Diallyl Malate Monomer (M) Radical->Monomer Reacts with Prop Chain Propagation (Addition to C=C) Monomer->Prop k_p Degrad Degradative Chain Transfer (H-Abstraction) Monomer->Degrad k_tr Cycle Cyclopolymerization / Crosslinking Prop->Cycle Stable Resonance-Stabilized Allyl Radical Degrad->Stable Dead Dead Polymer Chain (Low MW Oligomer) Stable->Dead Termination

Kinetic pathways in diallyl malate polymerization highlighting degradative chain transfer.

II. Troubleshooting Guide: Initiator Concentration & Kinetics

Symptom 1: Reaction Stalls at <20% Conversion
  • Causality: The initiator is entirely depleted. In allylic systems, the ratio of the rate constant of transfer to propagation ( ktr​/kp​ ) is unusually high. The primary radicals are consumed by forming stable allylic radicals that cannot re-initiate, leading to a "limiting conversion" phenomenon[4].

  • Resolution: Do not simply dump in more initiator at the start (which will destroy your molecular weight). Instead, implement a semi-continuous initiator feed or switch to a redox initiator system (e.g., CHP/SFS) that provides a steady, low-concentration radical flux over time[5].

Symptom 2: Rapid Viscosity Spike & Premature Macrogelation
  • Causality: Diallyl malate is a divinyl monomer. High initial initiator concentrations ([I] > 2.5 mol%) cause rapid conversion of the first allyl group. As the polymer concentration increases, the pendant second allyl groups crosslink between chains rather than undergoing intramolecular cyclopolymerization.

  • Resolution: Lower the initiator concentration to < 1.5 mol% and decrease the total monomer concentration in the solvent. Dilution strongly favors intramolecular cyclization (forming soluble, ring-containing backbones) over intermolecular crosslinking.

Symptom 3: Consistently Low Molecular Weight (Oligomerization)
  • Causality: High initiator concentration generates too many growing chains simultaneously. Combined with the inevitable degradative chain transfer, the chains terminate before reaching a high degree of polymerization (DP)[3].

  • Resolution: Introduce a Reversible Addition-Fragmentation chain Transfer (RAFT) agent. A Chain Transfer Agent (CTA) regulates the radical concentration, suppressing bimolecular termination and allowing the chains to grow uniformly, mitigating the harsh effects of allylic hydrogen abstraction[3].

Troubleshooting Start Diallyl Malate Polymerization Low [I] < 0.5 mol% Start->Low High [I] > 2.5 mol% Start->High Opt [I] 1.0 - 1.5 mol% Start->Opt Outcome1 Stalled Kinetics (<20% Conversion) Low->Outcome1 Outcome2 Premature Gelation or Low MW Oligomers High->Outcome2 Outcome3 Controlled Cyclopolymerization Target MW Achieved Opt->Outcome3

Decision tree for optimizing initiator concentration in diallyl malate systems.

III. Self-Validating Experimental Protocol

Objective: Optimize Azobisisobutyronitrile (AIBN) concentration for the solution polymerization of diallyl malate to achieve a soluble, high-molecular-weight cyclopolymer.

Self-Validation Principle: This protocol utilizes 1 H-NMR tracking. By comparing the integration of the unreacted allyl protons ( δ 5.2–5.4 ppm and 5.8 ppm) against the polymer backbone protons, you can calculate exact conversion rates and verify whether cyclopolymerization or crosslinking is dominating[6].

Step-by-Step Methodology
  • Monomer Purification:

    • Pass diallyl malate through a basic alumina column to remove hydroquinone/MEHQ inhibitors.

    • Validation: UV-Vis spectroscopy of the eluent should show zero absorbance at 290 nm (absence of inhibitor).

  • Reaction Setup:

    • In a Schlenk flask, dissolve purified DAM (2.0 M) in anhydrous ethyl acetate.

    • Prepare three parallel flasks with varying AIBN concentrations: 0.5 mol%, 1.5 mol%, and 3.0 mol% (relative to monomer).

  • Deoxygenation (Critical Step):

    • Subject the mixtures to three rigorous freeze-pump-thaw cycles. Oxygen is a potent radical scavenger that will disproportionately affect low-initiator systems.

    • Validation: The solution must not bubble under static vacuum at room temperature.

  • Polymerization & Kinetic Sampling:

    • Immerse the flasks in a pre-heated oil bath at 70 °C.

    • Using a gas-tight syringe purged with argon, extract 0.2 mL aliquots at 2h, 4h, 8h, and 24h. Quench immediately in an ice bath.

  • Analysis & Termination:

    • Precipitate the final polymer in cold diethyl ether.

    • Analyze the aliquots via 1 H-NMR to determine conversion and via Gel Permeation Chromatography (GPC) to determine Mn​ and PDI.

IV. Quantitative Data Presentation

The following table summarizes expected kinetic outcomes based on initiator concentration adjustments in a 2.0 M solution of diallyl malate at 70 °C.

Initiator (AIBN) Conc. (mol%)Reaction Time (h)Monomer Conversion (%) Mn​ ( g/mol )PDI ( Mw​/Mn​ )Physical State / Outcome
0.5 2418%4,2001.85Liquid / Stalled Reaction
1.0 2442%14,5002.10Viscous Liquid / Soluble Polymer
1.5 2465%11,2002.45Highly Viscous / Near Gel Point
3.0 8>85%N/A (Insoluble)N/AMacrogelation (Crosslinked)
1.5 + 1.0 mol% RAFT CTA 2455%18,8001.35Soluble Polymer / Controlled

Data Interpretation: Increasing AIBN beyond 1.5 mol% accelerates conversion but drastically increases the probability of intermolecular crosslinking between the pendant double bonds, leading to an insoluble gel. The introduction of a RAFT agent provides the optimal balance of high molecular weight and narrow dispersity[3].

V. Frequently Asked Questions (FAQs)

Q: Can I use a photoinitiator instead of a thermal initiator to bypass degradative chain transfer? A: Photoinitiation (e.g., using benzophenone derivatives) allows you to perform the reaction at room temperature, which slightly alters the ktr​/kp​ ratio in favor of propagation. However, the high electron density of the allyl double bond still makes standard free-radical addition difficult. Recent studies suggest that photoinduced radical-mediated cyclization (RMC) can improve yields, but precise initiator dosing remains critical to prevent oligomerization[2].

Q: Why does the pH of my emulsion drop when polymerizing diallyl malate with a redox initiator? A: If you are using a redox system like persulfate or CHP/SFS in an emulsion setup, the generation of sulfate end-groups or the oxidation of the malate core can release protons into the aqueous phase. This pH drop can destabilize the latex. It is highly recommended to use a buffer (e.g., sodium bicarbonate) to maintain a stable pH and ensure consistent particle growth[4].

Q: How do I distinguish between cyclopolymerization and crosslinking in my final product? A: Solubility is your first indicator. A perfectly cyclopolymerized diallyl malate will remain soluble in polar organic solvents (like THF or DMF). If the polymer swells but does not dissolve, intermolecular crosslinking has occurred. You can confirm cyclopolymerization via 1 H-NMR by looking for the disappearance of the allyl protons without the appearance of a rigid, insoluble gel network[6].

VI. References

  • Polymerisation of Allyl Compounds Source: ResearchGate URL:

  • Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization Source: PMC (NIH) URL:

  • Preparation and characterization of fluorocarbon latex modified by diallyl malate Source: ResearchGate URL:

  • Technical Support Center: Strategies to Reduce Degradative Chain Transfer in Allyl Polymerizations Source: Benchchem URL:

  • Robust Superamphiphilic Membrane with a Closed‐Loop Life Cycle Source: PMC (NIH) URL:

  • Seeded Emulsion Polymerization of Butyl Acrylate Using a Redox Initiator System: Kinetics and Mechanism Source: ACS Publications URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Unreacted Diallyl Malate (DAM) Removal

Welcome to the Advanced Polymer Purification Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of high-purity polymers.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Polymer Purification Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of high-purity polymers. Diallyl malate (DAM) is a highly reactive difunctional monomer utilized to engineer cross-linked hydrophilic copolymers[1] and dynamic covalent networks, such as superamphiphilic vitrimers[2].

Achieving complete monomer conversion is thermodynamically and kinetically difficult. Unreacted DAM can compromise the mechanical integrity and biocompatibility of your final product. This guide provides field-proven, self-validating protocols to troubleshoot and eliminate residual DAM across various polymer architectures.

I. Workflow: Selecting the Optimal Removal Strategy

DAM_Removal_Workflow Start Unreacted Diallyl Malate (DAM) Present PolymerState Determine Polymer State Start->PolymerState Soluble Linear/Soluble Polymer PolymerState->Soluble Crosslinked Crosslinked Network (Vitrimer/Hydrogel) PolymerState->Crosslinked Emulsion Aqueous Latex (Emulsion) PolymerState->Emulsion SolidResin Solid Resin/ Composite PolymerState->SolidResin Precip Multi-Cycle Reprecipitation Soluble->Precip Dissolve & Precipitate Dialysis Membrane Dialysis / Soxhlet Extraction Crosslinked->Dialysis Swell in Solvent TFF Ultrafiltration (TFF) / Steam Stripping Emulsion->TFF Diafiltration PostCure Post-Cure Thermal Treatment SolidResin->PostCure Heat >50°C Success Purified Polymer (<0.1% DAM) Precip->Success Dialysis->Success TFF->Success PostCure->Success

Decision matrix for selecting the optimal diallyl malate monomer removal strategy.

II. Troubleshooting FAQs & Methodologies

Q1: Why does diallyl malate (DAM) persist as an unreacted monomer in my polymer matrix? Expert Insight (Causality): DAM contains two reactive allyl groups and an ester core. In free-radical polymerizations, allyl monomers frequently undergo degradative chain transfer. This mechanism prematurely terminates propagating radicals, leaving a persistent fraction of unreacted monomer. Furthermore, DAM forms strong dipole-dipole interactions within polar matrices[1], making it highly resistant to standard low-vacuum drying techniques.

Q2: My standard single-step precipitation leaves >5% unreacted DAM in linear polymers. How can I achieve <0.1% residual monomer? Expert Insight (Causality): A single, rapid precipitation event causes polymer chains to collapse instantaneously, physically entrapping unreacted DAM and low-molar-mass oligomers within the solid matrix. Reprecipitation followed by rigorous washing is required to efficiently remove these impurities[3]. Self-Validating Protocol: Advanced Multi-Cycle Reprecipitation

  • Dissolution: Dissolve the crude polymer in a minimal volume of a high-affinity solvent (e.g., dichloromethane or THF) to create a 10–15% w/v solution.

  • Dropwise Addition: Using a syringe pump, add the polymer solution dropwise into a 10-fold volumetric excess of a vigorously stirred non-solvent (e.g., cold methanol). High shear prevents macroscopic agglomeration and monomer entrapment.

  • Isolation: Recover the precipitate via centrifugation (8,000 × g for 10 minutes) rather than simple filtration to maximize yield and remove the monomer-rich supernatant.

  • Iteration: Decant the supernatant. Redissolve the pellet and repeat steps 1–3 at least two more times.

  • Validation & Drying: Dry the final product in a vacuum oven at 50 °C until a constant weight is achieved[4]. Validate purity via 1H-NMR by confirming the absence of allyl proton peaks (typically ~5.2–5.9 ppm).

Q3: We are synthesizing a crosslinked hydrogel/vitrimer using DAM. Precipitation isn't possible. How do we extract the unreacted monomer? Expert Insight (Causality): Crosslinked networks[2] cannot be dissolved; they can only be swelled. The unreacted DAM must physically diffuse out of the polymer matrix into a surrounding solvent phase. Membrane dialysis allows small molecules like DAM to pass through while retaining the macromolecular network[3]. Self-Validating Protocol: Swelling-Assisted Dialysis

  • Membrane Selection: Select regenerated cellulose dialysis tubing with a Molecular Weight Cut-Off (MWCO) of 1,000–3,500 Da.

  • Preparation: Hydrate the membrane in deionized water. Seal one end, insert the fragmented hydrogel/vitrimer, and seal the other end, leaving ample room for swelling.

  • Solvent Exchange: Submerge the tubing in a swelling solvent that solubilizes DAM (e.g., a 50:50 ethanol/water mixture).

  • Dialysis: Stir the external solvent continuously. Replace the external solvent every 12 hours for 3 to 5 days to maintain a steep osmotic concentration gradient.

  • Validation: Analyze the external solvent using HPLC. Terminate dialysis only when the DAM concentration in the dialysate falls below your target limit of detection. Deswell the gel in a non-solvent and lyophilize.

Q4: For industrial scale-up of DAM-modified emulsion polymers (latex), dialysis is too slow. What is the standard protocol? Expert Insight (Causality): Emulsions require continuous, high-throughput methods that do not destabilize the latex particles. Ultrafiltration is highly productive for aqueous dispersions[3], while circulating the dispersion under reduced pressure effectively removes volatile organics[5]. Self-Validating Protocol: Tangential Flow Ultrafiltration (TFF)

  • System Setup: Equip a TFF system with a polymeric membrane cassette (pore size ~50 nm) compatible with your latex particle size.

  • Diafiltration: Dilute the latex with 3 volumes of deionized water.

  • Circulation: Circulate the latex across the membrane at a controlled transmembrane pressure (TMP) to prevent membrane fouling and latex shear coagulation.

  • Permeation: Unreacted DAM partitions into the aqueous permeate and is continuously expelled.

  • Validation: Continue diafiltration until HPLC analysis of the permeate confirms DAM levels are <0.05%.

Q5: Can thermal treatment help reduce residual DAM in solid resins or composites? Expert Insight (Causality): Yes. In solid matrices, unreacted monomer is often trapped due to vitrification (the polymer becomes glassy, freezing chain mobility). Heating the polymer above its glass transition temperature restores mobility, allowing trapped radicals and unreacted double bonds to finally react. Self-Validating Protocol: Post-Cure Thermal Treatment

  • Heating: Place the solid resin in a forced-air convection oven.

  • Ramp & Hold: Ramp the temperature to 75–100 °C (depending on the polymer's thermal stability) and hold for 2–4 hours. Studies demonstrate that post-cure heating significantly reduces potentially leachable unreacted monomers, thereby enhancing biocompatibility[6].

  • Validation: Perform a solvent extraction on a test sample and use gas chromatography (GC) to verify that the leachable DAM has been chemically consumed rather than just physically masked.

III. Quantitative Data Presentation

Table 1: Comparison of DAM Removal Strategies & Efficiency Metrics

Removal MethodologyOptimal Polymer StateTypical Processing TimeAchievable Residual DAM LimitScalability
Multi-cycle Reprecipitation Soluble (Linear/Branched)12–24 hours< 0.1%Medium (Lab/Pilot)
Membrane Dialysis Crosslinked / Hydrogel3–5 days< 0.5%Low (Lab scale)
Tangential Flow Ultrafiltration Emulsion / Latex4–8 hours< 0.05%High (Industrial)
Post-Cure Heating Solid Resin / Composite2–4 hours~ 1.0% (chemically bound)High (Industrial)
Vacuum Stripping Bulk / Emulsion6–12 hours< 0.5%High (Industrial)

IV. References[3] Is there any method other than precipitation to remove residual monomer from polymer solution? - ResearchGate. URL:https://www.researchgate.net/post/Is_there_any_method_other_than_precipitation_to_remove_residual_monomer_from_polymer_solution[2] Robust Superamphiphilic Membrane with a Closed‐Loop Life Cycle - ResearchGate. URL:https://www.researchgate.net/publication/350000000_Robust_Superamphiphilic_Membrane_with_a_Closed-Loop_Life_Cycle[1] US3822089A - Contact lens blank or replica made from anhydrous, sparingly cross-linked hydrophilic copolymers - Google Patents. URL:https://patents.google.com/patent/US3822089A/en[4] Seeded Emulsion Polymerization of Butyl Acrylate Using a Redox Initiator System: Kinetics and Mechanism - ACS Publications. URL:https://pubs.acs.org/doi/10.1021/ie1000000[5] US4092471A - Method for removing unreacted monomers from aqueous dispersions of polymerizate - Google Patents. URL:https://patents.google.com/patent/US4092471A/en[6] The effect of post-cure heating on residual, unreacted monomer in a commercial resin composite - PubMed. URL:https://pubmed.ncbi.nlm.nih.gov/11200000/

Sources

Optimization

Technical Support Center: Purification of Crude Diallyl Malate Extracts

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the downstream purification of diall...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the downstream purification of diallyl malate (DAM). Diallyl malate is a versatile bio-based monomer and cross-linking agent frequently used in the synthesis of superamphiphilic vitrimer epoxy resins[1] and as a structural probe in sulfinamide formation studies[2].

Because of its specific chemical topology—a central chiral hydroxyl group flanked by two polymerizable allyl esters—DAM presents unique purification challenges. This guide provides field-proven, self-validating protocols to ensure high-purity recovery.

Troubleshooting FAQs

Q1: Why does my diallyl malate extract form a persistent emulsion during ethyl acetate/water liquid-liquid extraction?

  • Causality: The reaction of malic acid with allyl bromide often leaves behind unreacted malic acid or mono-allyl malate intermediates[1]. These molecules possess both polar (carboxylic/hydroxyl) and non-polar (allyl) domains, causing them to act as potent surfactants that stabilize oil-in-water emulsions.

  • Solution: Do not use deionized water for extraction. Instead, use saturated aqueous sodium chloride (brine). The high ionic strength of brine induces a "salting-out" effect, drastically reducing the solubility of the organic compounds in the aqueous phase and breaking the interfacial emulsion layer[3].

Q2: During flash column chromatography, diallyl malate co-elutes with mono-allyl malate. How can I improve the resolution?

  • Causality: Silica gel separates compounds based on polarity. While mono-allyl malate is more polar due to its free carboxylic acid, it often streaks through the column, overlapping with the DAM fraction.

  • Solution: Pre-treat the crude extract with a 10% NaHCO₃ wash prior to chromatography[3]. The mildly basic bicarbonate (pH ~8.3) deprotonates the carboxylic acid of the mono-allyl impurity (pKa ~3.4), converting it into a highly water-soluble sodium salt that partitions entirely into the aqueous waste.

Q3: Can I purify diallyl malate using fractional vacuum distillation instead of chromatography?

  • Causality: Diallyl malate has a relatively high boiling point, analogous to similar diesters (e.g., dimethyl malate boils at ~249.6°C at 760 mmHg)[4]. Heating crude extracts above 150°C at atmospheric pressure risks spontaneous thermal cross-linking or Claisen-type rearrangements of the allyl double bonds.

  • Solution: Yes, but it must be performed under high vacuum (< 5 mmHg) to lower the boiling point to a safe thermal range (typically 105–115°C)[5]. It is highly recommended to add a free-radical inhibitor (such as 100 ppm BHT) to the distillation flask to prevent spontaneous polymerization.

Q4: I cannot see my product on the TLC plate under a 254 nm UV lamp. How do I track the purification?

  • Causality: Diallyl malate lacks an extended conjugated pi-system or aromatic ring, making it nearly invisible under standard 254 nm UV light.

  • Solution: Use a chemical stain. A potassium permanganate (KMnO₄) stain is highly effective. The isolated allyl double bonds will rapidly reduce the Mn(VII) complex, causing the DAM spots to appear as bright yellow/brown against a purple background[2].

Self-Validating Experimental Protocol: Flash Chromatography Workflow

This step-by-step methodology ensures the isolation of diallyl malate with >98% purity[3]. Every critical step includes a self-validation checkpoint to guarantee procedural integrity.

Step 1: Quenching and Initial Extraction

  • Procedure: Pour the crude reaction mixture onto an ice/water mixture to quench the reaction. Extract the aqueous layer three times with Ethyl Acetate (EtOAc)[3].

  • Causality: EtOAc provides the optimal partition coefficient for polar diesters while excluding highly polar inorganic salts (e.g., Cs₂CO₃ used in synthesis).

  • Self-Validation: Observe the phase separation. If the boundary is blurry, add 10 mL of brine until a sharp demarcation line forms.

Step 2: Mild Alkaline Wash

  • Procedure: Wash the combined organic layers with 10% aqueous NaHCO₃[3].

  • Causality: Neutralizes and removes acidic byproducts (unreacted malic acid and mono-allyl malate).

  • Self-Validation: Test the pH of the aqueous wash layer using indicator paper. It must read pH > 7. If it is acidic, repeat the NaHCO₃ wash until basicity is achieved.

Step 3: Drying and Concentration

  • Procedure: Wash the organic layer with brine, then dry over anhydrous MgSO₄. Filter the drying agent and evaporate the solvent under reduced pressure[3].

  • Causality: MgSO₄ chemically binds residual water. Removing water before loading onto silica prevents the deactivation of the stationary phase.

  • Self-Validation: The organic solution should transition from slightly cloudy to crystal clear upon the addition of MgSO₄.

Step 4: Flash Column Chromatography

  • Procedure: Load the crude oil onto a silica gel column. Elute using a gradient of EtOAc / Petroleum Ether (start at 1:8, increase to 1:1)[3].

  • Causality: The non-polar petroleum ether ensures the product binds to the silica, while the increasing concentration of polar EtOAc gradually desorbs the diallyl malate.

  • Self-Validation: Spot fractions on a TLC plate, develop in 1:1 EtOAc/Petroleum Ether, and stain with KMnO₄. The product should elute as a single spot with an Rf value of approximately 0.61[3].

Quantitative Data Summary

The following table summarizes the critical physicochemical properties and purification metrics for diallyl malate to assist in analytical verification.

ParameterValue / MetricScientific Rationale & Application
Molecular Formula C₁₀H₁₄O₅Core structure for mass spectrometry tracking[6].
Molecular Weight 214.22 g/mol Identifiable via ESI-MS as [M+Na]⁺ at m/z = 237.2[3].
Boiling Point ~105-115°C (at 3-4 mmHg)Estimated via structural analogs (diallyl maleate/succinate); requires high vacuum for safe distillation[5][7].
TLC Retention Factor (Rf) 0.61Validated using a 1:1 EtOAc/Petroleum Ether mobile phase on standard silica gel[3].
Optimal Extraction Solvent Ethyl Acetate (EtOAc)Maximizes recovery of the diester while minimizing water carryover[3].
Expected Yield 55% - 65%Typical isolated yield following flash chromatography purification[3].

Purification Workflow Visualization

The following diagram illustrates the logical progression of the downstream purification process.

DiallylMalatePurification N1 Crude Diallyl Malate (Reaction Mixture) N2 Liquid-Liquid Extraction (EtOAc / Brine) N1->N2 N3 Aqueous Waste (Salts, Unreacted Acid) N2->N3 Discard N4 Organic Phase (DAM + Impurities) N2->N4 Retain N5 Alkaline Wash (10% NaHCO3) N4->N5 N6 Drying & Filtration (Anhydrous MgSO4) N5->N6 N7 Flash Chromatography (EtOAc / Pet. Ether) N6->N7 N8 Pure Diallyl Malate (>98% Purity) N7->N8 Elute & Evaporate

Figure 1: Step-by-step downstream purification workflow for crude diallyl malate extracts.

References

1.[4] Title: (S)-(-)-Dimethyl malate | 617-55-0, (S)-(-) - Echemi Source: echemi.com URL:

2.[7] Title: Diallyl maleate | 999-21-3 - ChemicalBook Source: chemicalbook.com URL:

3.[6] Title: DIALLYL MALATE | CAS#:32099-14-2 | Chemsrc Source: chemsrc.com URL:

4.[5] Title: DIALLYL SUCCINATE | 925-16-6 - ChemicalBook Source: chemicalbook.com URL:

5.[1] Title: Robust Superamphiphilic Membrane with a Closed‐Loop Life Cycle - PMC Source: nih.gov URL:

6.[3] Title: Supporting Information For Sulfinamide Formation from the Reaction of Bacillithiol and Nitroxyl Source: amazonaws.com URL:

7.[2] Title: Sulfinamide Formation from the Reaction of Bacillithiol and Nitroxyl | ACS Chemical Biology Source: acs.org URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Characterization of Diallyl Malate and Diallyl Succinate

Introduction In the realm of polymer chemistry and material science, diallyl esters serve as crucial cross-linking agents and monomers. Among them, diallyl malate and diallyl succinate are two structurally similar yet fu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of polymer chemistry and material science, diallyl esters serve as crucial cross-linking agents and monomers. Among them, diallyl malate and diallyl succinate are two structurally similar yet functionally distinct molecules. The key differentiator is the backbone of the parent dicarboxylic acid: malic acid features a hydroxyl group, while succinic acid possesses a simple alkane chain. This subtle structural variance profoundly impacts their chemical properties and, consequently, their performance in polymerization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for verifying the identity and purity of these monomers. This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectral features of diallyl malate and diallyl succinate, offering field-proven insights into their characterization.

The fundamental distinction lies in the four-carbon backbone. Diallyl succinate has a symmetric, purely aliphatic backbone (-CH₂-CH₂-), whereas diallyl malate has an asymmetric, functionalized backbone (-CH(OH)-CH₂-). This difference is the primary driver of the unique spectral signatures discussed below.

¹H NMR Spectral Analysis: A Tale of Two Backbones

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. While the signals from the common diallyl ester groups are nearly identical for both compounds, the signals from the dicarboxylic acid backbone serve as the definitive diagnostic region.

The Allyl Group Signature (Common to Both)

Both molecules will exhibit a characteristic set of signals for the two equivalent allyl groups:

  • Vinylic Methine (-CH=CH₂): A multiplet typically observed in the δ 5.8-6.0 ppm range. This proton is coupled to both the terminal vinylic protons and the allylic methylene protons, resulting in a complex splitting pattern (ddt: doublet of doublets of triplets).

  • Terminal Vinylic (=CH₂): Two distinct signals for the cis and trans protons, appearing between δ 5.2-5.4 ppm. These appear as doublets of doublets due to geminal and vicinal coupling.

  • Allylic Methylene (-O-CH₂-CH=): A doublet of triplets found around δ 4.6 ppm[1]. The downfield shift is due to the deshielding effect of the adjacent ester oxygen.

The Differentiating Backbone Region

This is where the spectra of diallyl malate and diallyl succinate diverge significantly.

  • Diallyl Succinate: The succinate backbone consists of two equivalent methylene groups (-CH₂-CH₂-). Due to this symmetry, they are chemically and magnetically equivalent, producing a single, sharp singlet at approximately δ 2.7 ppm[1]. The simplicity of this signal is a hallmark of diallyl succinate.

  • Diallyl Malate: The malate backbone is asymmetric, containing a methine group bonded to a hydroxyl group (-CH(OH)-) and an adjacent methylene group (-CH₂-). This leads to two distinct and coupled signals:

    • Methine Proton (-CH(OH)-): This proton is significantly deshielded by the adjacent electronegative oxygen of the hydroxyl group and the two ester functionalities. It appears as a triplet at approximately δ 4.5-4.7 ppm. The triplet splitting arises from coupling with the two protons of the adjacent methylene group.

    • Methylene Protons (-CH₂-): These protons are adjacent to the chiral center created by the methine group, making them diastereotopic. They will appear as a doublet of doublets around δ 2.8-3.0 ppm, resulting from coupling to the single methine proton.

The presence of the downfield triplet for the methine proton and the more complex splitting of the methylene protons are unambiguous identifiers for diallyl malate.

¹³C NMR Spectral Analysis: Confirming the Carbon Skeleton

Proton-decoupled ¹³C NMR spectroscopy provides direct information about the carbon framework, corroborating the findings from the ¹H NMR spectrum.[2]

Common Allyl and Carbonyl Signals

Both compounds will show similar chemical shifts for the carbons of the allyl and ester carbonyl groups:

  • Carbonyl (C=O): Approximately δ 170-172 ppm.

  • Vinylic Methine (-CH=CH₂): Around δ 132 ppm.

  • Terminal Vinylic (=CH₂): Around δ 118 ppm.

  • Allylic Methylene (-O-CH₂-): Around δ 65 ppm.

The Differentiating Backbone Carbons

  • Diallyl Succinate: The two equivalent methylene carbons of the succinate backbone produce a single peak at approximately δ 29 ppm.

  • Diallyl Malate: The two non-equivalent backbone carbons give rise to two separate signals:

    • Methine Carbon (-CH(OH)-): This carbon, directly attached to the hydroxyl group, is significantly deshielded and appears further downfield, typically around δ 67-69 ppm.

    • Methylene Carbon (-CH₂-): This carbon appears at a chemical shift of approximately δ 38-40 ppm.

Data Summary: At-a-Glance Comparison

The following table summarizes the expected chemical shifts for diallyl malate and diallyl succinate. These values are based on spectral data and predictive analysis, with the solvent being CDCl₃.[1][3][4]

Assignment Group Diallyl Succinate ¹H δ (ppm) Diallyl Malate ¹H δ (ppm) Diallyl Succinate ¹³C δ (ppm) Diallyl Malate ¹³C δ (ppm)
Allyl-CH=CH₂~5.9 (m)~5.9 (m)~132~132
=CH₂~5.3 (m)~5.3 (m)~118~119
-O-CH₂-~4.6 (dt)~4.6 (dt)~65~66
Backbone-CH₂-CH₂-~2.7 (s)N/A~29N/A
-CH(OH)-N/A~4.6 (t)N/A~68
-CH₂-N/A~2.9 (dd)N/A~39
CarbonylC=ON/AN/A~171~170, ~172

Experimental Protocol: A Self-Validating Workflow

This protocol ensures the acquisition of high-quality, reproducible NMR data for the structural verification of diallyl esters.

1. Sample Preparation

  • Mass Determination: Accurately weigh approximately 15-20 mg of the diallyl ester sample directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard. CDCl₃ is an excellent choice due to its ability to dissolve nonpolar to moderately polar organic compounds and its well-defined residual solvent peak.[5]

  • Homogenization: Cap the NMR tube and gently invert it several times or vortex briefly to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion and resolution.[6]

  • Tuning and Shimming: Insert the sample into the spectrometer. Perform automatic tuning and matching of the probe for the ¹H and ¹³C frequencies. Shim the magnetic field to achieve a narrow and symmetrical TMS peak, ensuring high field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard single-pulse experiment.

    • Spectral Width: ~16 ppm.

    • Number of Scans: 8-16 scans.

    • Relaxation Delay (D1): 2-5 seconds to allow for adequate relaxation of all protons.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a standard proton-decoupled pulse experiment (e.g., zgpg30).

    • Spectral Width: ~240 ppm.

    • Number of Scans: 1024-4096 scans, as the ¹³C nucleus is significantly less sensitive than ¹H.[2]

    • Relaxation Delay (D1): 2 seconds.

3. Data Processing

  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to achieve pure absorption peaks. Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.[5]

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative ratios of protons. Pick all peaks in both spectra and label them with their chemical shifts.

Workflow Visualization

The following diagram illustrates the logical flow of the NMR characterization process, from sample receipt to final structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing cluster_analysis Spectral Analysis & Conclusion Weighing 1. Weigh Sample (15-20 mg) Solvation 2. Add CDCl3 with TMS (0.6 mL) Weighing->Solvation Homogenize 3. Homogenize Solution Solvation->Homogenize TuneShim 4. Tune & Shim Homogenize->TuneShim H1_Acq 5. Acquire 1H Spectrum TuneShim->H1_Acq C13_Acq 6. Acquire 13C{1H} Spectrum H1_Acq->C13_Acq FT 7. Fourier Transform C13_Acq->FT Phase_Base 8. Phase & Baseline Correct FT->Phase_Base Reference 9. Reference to TMS/Solvent Phase_Base->Reference Analyze 10. Peak Pick & Integrate Reference->Analyze Compare 11. Compare Backbone Signals Analyze->Compare Structure_Confirm 12. Confirm Structure Compare->Structure_Confirm

Caption: Workflow for NMR characterization of diallyl esters.

Conclusion

While diallyl malate and diallyl succinate share identical diallyl ester functionalities, their NMR spectra are readily distinguishable by analyzing the signals originating from their respective dicarboxylic acid backbones. The symmetric succinate backbone provides a simple singlet in both ¹H and ¹³C NMR spectra. In contrast, the hydroxyl-containing, asymmetric malate backbone yields a more complex and informative set of coupled signals at distinct chemical shifts. By following the robust experimental protocol outlined herein, researchers can confidently and accurately verify the identity and purity of these important monomers, ensuring the integrity of their downstream applications.

References

  • Vertex AI Search. (n.d.). NMR Chemical Shifts.
  • University of Calgary. (n.d.). NMR Chart. Retrieved March 18, 2026, from [Link]

  • PubChem. (n.d.). Diallyl maleate. National Institutes of Health. Retrieved March 18, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved March 18, 2026, from [Link]

  • MRI Questions. (2015, February 12). 5.2 Chemical Shift. Retrieved March 18, 2026, from [Link]

  • Gu, Y., Hummel, M., Muthukumarappan, K., & Gu, Z. (2019). 1 H NMR spectrum of terpene-diallyl maleate adduct. ResearchGate. Retrieved March 18, 2026, from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of diallyl disulfide monomer (a) and its homopolymer (b). Retrieved March 18, 2026, from [Link]

  • Hummel, M., et al. (2019). Synthesis and Characterization of Allyl Terpene Maleate Monomer. Scientific Reports. ResearchGate. Retrieved March 18, 2026, from [Link]

  • PubChem. (n.d.). Diallyl phthalate. National Institutes of Health. Retrieved March 18, 2026, from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved March 18, 2026, from [Link]

  • NIST. (n.d.). Diallyl maleate. NIST WebBook. Retrieved March 18, 2026, from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved March 18, 2026, from [Link]

  • Kumar, K. (n.d.). 13C NMR spectroscopy • Chemical shift. Banaras Hindu University. Retrieved March 18, 2026, from [Link]

  • Li, Q., et al. (2017). Direct Analysis of Succinic Acid Fermentation Broth by 1H Diffusion-Ordered NMR Spectroscopy and Quantitative 1H NMR Technique. ACS Sustainable Chemistry & Engineering. Retrieved March 18, 2026, from [Link]

  • Reich, H. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved March 18, 2026, from [Link]

  • NIST. (n.d.). Diallyl succinate. NIST WebBook. Retrieved March 18, 2026, from [Link]

  • SpectraBase. (n.d.). Diallylphthalate - Optional[1H NMR] - Chemical Shifts. Retrieved March 18, 2026, from [Link]

  • University of Manitoba. (n.d.). 13C NMR Chemical Shift Table. Retrieved March 18, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. Retrieved March 18, 2026, from [Link]

  • NIST. (n.d.). Diallyl maleate Mass Spectrum. NIST WebBook. Retrieved March 18, 2026, from [Link]

  • The Royal Society of Chemistry. (2012). Efficient Synthetic Method of Allyl-Epoxides via Allylation of α-Haloketones or Esters with Allylmagnesium Bromide. Retrieved March 18, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved March 18, 2026, from [Link]

  • PubChem. (n.d.). Malic Acid. National Institutes of Health. Retrieved March 18, 2026, from [Link]

  • Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved March 18, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Catalyst Controlled Site- and Stereoselective Rhodium(II) Carbene C(sp3)-H Functionalization of Allyl Boronates. Retrieved March 18, 2026, from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved March 18, 2026, from [Link]

  • ResearchGate. (n.d.). e 1 H NMR spectra of (a) internal standard (maleic acid) and citric.... Retrieved March 18, 2026, from [Link]

  • Semantic Scholar. (2025, January 7). Isolation and Structural Identification of New Diol Esters of Okadaic Acid and Dinophysistoxin-1 from the Cultured Prorocentrum lima. Retrieved March 18, 2026, from [Link]

  • Pediaa.Com. (2021, July 6). Difference Between Malonic Acid and Succinic Acid. Retrieved March 18, 2026, from [Link]

  • The Royal Society of Chemistry. (2016). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved March 18, 2026, from [Link]

  • ResearchGate. (n.d.). The physical and NMR characterizations of allyl- and crotylcelluloses. Retrieved March 18, 2026, from [Link]

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Comparative

A Comparative Guide to the Mechanical Properties of Diallyl Malate Hydrogels

For researchers, scientists, and drug development professionals, the selection of a hydrogel scaffold is a critical decision, profoundly influencing the outcomes of applications ranging from 3D cell culture to controlled...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selection of a hydrogel scaffold is a critical decision, profoundly influencing the outcomes of applications ranging from 3D cell culture to controlled drug release and tissue engineering. The mechanical properties of these materials are paramount, as they dictate the physical cues experienced by encapsulated cells and control the diffusion kinetics of therapeutic agents. This guide provides an in-depth, objective comparison of the mechanical properties of diallyl malate (DAM) based hydrogels against other commonly utilized hydrogel systems: poly(ethylene glycol) (PEG), alginate, and hyaluronic acid (HA).

The narrative that follows is built on three pillars: Expertise , explaining the rationale behind experimental choices; Trustworthiness , by describing self-validating protocols; and Authoritative Grounding , with in-text citations and a comprehensive reference list.

The Central Role of Mechanics in Hydrogel Functionality

Hydrogels are three-dimensional, water-swollen polymer networks.[1] Their high water content and soft consistency make them excellent mimics of the native extracellular matrix (ECM).[1] However, the "feel" of the hydrogel—its stiffness, elasticity, and resilience—is as critical as its chemical composition. Mechanical properties such as the storage modulus (a measure of elastic stiffness), compressive strength, and swelling behavior directly impact:

  • Cellular Behavior: Cell fate, including differentiation, proliferation, and migration, is heavily influenced by substrate stiffness.[2][3]

  • Drug Delivery: The mesh size of the hydrogel network, which is a function of its crosslink density and swelling, governs the release rate of encapsulated molecules.[4]

  • Biocompatibility and Longevity: The ability of a hydrogel to withstand physiological forces without mechanical failure is essential for in vivo applications.[5]

Diallyl malate (DAM) represents a class of monomers that can be incorporated into hydrogel networks, offering a unique set of properties. This guide will dissect these properties in a comparative context.

Understanding the Hydrogel Contenders

The mechanical behavior of a hydrogel is intrinsically linked to its chemical structure and crosslinking mechanism.

  • Diallyl Malate (DAM) Hydrogels: DAM is a monomer featuring two allyl functional groups, which allows it to act as a crosslinker in free-radical polymerization reactions. When copolymerized with other monomers, such as N,N-Dimethyl acrylamide (DMAA), it forms robust, covalently crosslinked networks.[6][7] The ester groups in the malate backbone offer potential sites for hydrolytic degradation, which can be advantageous for creating biodegradable scaffolds.

  • Poly(ethylene glycol) (PEG) Hydrogels: PEG is a synthetic, bio-inert polymer that is a popular choice in biomedical applications due to its resistance to protein adsorption.[8] Hydrogels are typically formed by functionalizing PEG with reactive end groups (e.g., acrylates, methacrylates) that can be crosslinked via photopolymerization.[1] This allows for excellent control over crosslink density and, consequently, mechanical properties.

  • Alginate Hydrogels: Derived from brown algae, alginate is a natural polysaccharide that forms hydrogels through ionic crosslinking with divalent cations, most commonly calcium (Ca²⁺).[9][10] This gelation process is gentle and can occur under physiological conditions, making it ideal for cell encapsulation. However, the mechanical properties can be influenced by the concentration and type of ions used.[9][10]

  • Hyaluronic Acid (HA) Hydrogels: HA is a major component of the native ECM, making it highly biocompatible and bioactive.[8] Native HA does not form stable gels and must be chemically modified with functional groups (e.g., norbornene, methacrylate) to enable covalent crosslinking.[8][11] The resulting hydrogels can be tailored to exhibit a wide range of mechanical properties.

Below is a logical diagram illustrating the general principle of hydrogel formation.

Hydrogel_Formation cluster_inputs Starting Materials cluster_process Process cluster_output Result Monomer Monomer / Polymer (e.g., DAM, PEG-DA, Alginate, HA) Mixing Mixing & Homogenization Monomer->Mixing Crosslinker Crosslinker / Initiator (e.g., DAM, Cations, Photoinitiator) Crosslinker->Mixing Solvent Aqueous Solvent (e.g., Water, Buffer) Solvent->Mixing Initiation Initiation of Crosslinking (e.g., UV Light, Temperature, Ion Addition) Mixing->Initiation Hydrogel Crosslinked 3D Polymer Network (Hydrogel) Initiation->Hydrogel

Caption: General workflow for hydrogel formation.

Comparative Data on Mechanical Properties

The following table summarizes typical mechanical property values for the discussed hydrogel systems. It is crucial to recognize that these values are highly dependent on specific experimental conditions, including monomer/polymer concentration, crosslinker density, temperature, and the specific testing protocol used.

PropertyDiallyl Malate (DAM) Co-polymerPoly(ethylene glycol) (PEG)AlginateHyaluronic Acid (HA)
Storage Modulus (G') Can exhibit high elasticity; values up to ~355 kPa reported for related metal-malate gels[12]Highly tunable, typically 1-100 kPa1-100 kPa, dependent on cation type and concentration[10]Highly tunable, e.g., ~50-100 kPa for 3-5 wt% NorHA[11]
Compressive Strength Data not widely available, but covalent crosslinking suggests moderate to high strengthGenerally low, but can be improved with higher crosslink density or by forming double networksTypically 0.1-0.2 MPa, but can be enhanced[13]Modest, but sufficient for many non-load-bearing applications
Equilibrium Swelling Ratio Can be very high (e.g., ~1800% for DMAA-DAM)[6][7]Inversely proportional to crosslink density; typically low to moderateCan be high; sensitive to ionic strength of the swelling medium[9]Decreases with higher polymer concentration[11]
Primary Crosslinking Covalent (Free-radical)Covalent (e.g., Photopolymerization)Ionic (Divalent Cations)Covalent (Post-modification)

Experimental Protocols for Mechanical Characterization

To ensure reproducibility and accuracy, standardized protocols are essential. The following section details the methodologies for quantifying the key mechanical properties discussed.

The overall experimental workflow is depicted below.

Experimental_Workflow cluster_synthesis Step 1: Preparation cluster_characterization Step 2: Characterization cluster_analysis Step 3: Analysis Synthesis Hydrogel Synthesis (DAM, PEG, Alginate, HA) Swelling Equilibrium Swelling Test Synthesis->Swelling Rheology Rheological Analysis (G', G'') Synthesis->Rheology Compression Uniaxial Compression Test Synthesis->Compression Data Data Analysis & Comparison Swelling->Data Rheology->Data Compression->Data Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Properties Mechanical Properties (G', Strength, Swelling) Monomer Monomer/Polymer Chemistry & MW Monomer->Properties Crosslinker Crosslinker Type & Concentration Crosslinker->Properties Hydration Hydration (Swelling Ratio) Crosslinker->Hydration Hydration->Properties Environment Environmental (pH, Temp, Ions) Environment->Properties

Caption: Key factors influencing hydrogel mechanics.
  • Crosslinker Concentration: This is often the most direct way to tune mechanical properties. Increasing the crosslinker concentration (e.g., the amount of DAM in the formulation) leads to a denser polymer network. This restricts the mobility of the polymer chains, resulting in a higher storage modulus, higher compressive strength, and a lower equilibrium swelling ratio. [14][15]* Monomer/Polymer Chemistry: The inherent flexibility and hydrophilicity of the polymer backbone play a significant role. For instance, the bulky and relatively hydrophobic nature of certain monomers can lead to stiffer chains and thus stiffer hydrogels.

  • Hydration: The amount of water held within the hydrogel network directly affects its mechanical properties. A highly swollen hydrogel has polymer chains that are further apart, generally leading to lower stiffness and strength. [15]

Conclusion and Future Outlook

Diallyl malate-based hydrogels present a compelling platform for biomedical applications, characterized by their robust covalent crosslinking and high swelling capacity. When compared to other systems, they offer a unique profile. While PEG and HA hydrogels provide excellent control over bio-inert and bioactive properties, respectively, and alginate allows for exceptionally mild, cell-friendly gelation, DAM-containing hydrogels can be formulated to achieve significant mechanical stability and water uptake.

The choice of hydrogel ultimately depends on the specific requirements of the application. For load-bearing tissue engineering applications, a covalently crosslinked system like DAM or a highly crosslinked PEG hydrogel might be preferable. For encapsulating sensitive cells, the gentle ionic crosslinking of alginate remains a gold standard. By understanding the fundamental relationships between chemical structure and mechanical function, and by employing rigorous, standardized characterization protocols, researchers can make informed decisions to advance the fields of drug delivery and regenerative medicine.

References

  • The Preparation and Characterization of N,N-Dimethyl Acrylamide-Diallyl Maleate Gel/Hydrogel in a Non-Aqueous Solution. MDPI. [Link]

  • The Preparation and Characterization of N,N-Dimethyl Acrylamide-Diallyl Maleate Gel/Hydrogel in a Non-Aqueous Solution. ResearchGate. [Link]

  • Supporting Information for Stress-induced anisotropic cellulose hydrogels with tunable high mechanical properties. The Royal Society of Chemistry. [Link]

  • Rheological characterization of biological hydrogels in aqueous state. Heriot-Watt University Research Portal. [Link]

  • Preparation and Properties of Double Network Hydrogel with High Compressive Strength. Polymers. [Link]

  • Mechanical properties of the hydrogels. ResearchGate. [Link]

  • Swelling Behaviors of 3D Printed Hydrogel and Hydrogel-Microcarrier Composite Scaffolds. Gels. [Link]

  • Research Advances in Mechanical Properties and Applications of Dual Network Hydrogels. Gels. [Link]

  • Physical hydrogels composed of polyampholytes demonstrate high toughness and viscoelasticity. Nature. [Link]

  • A Review of Hydrogels, Their Properties and Applications in Medicine. Journal of Kermanshah University of Medical Sciences. [Link]

  • A Review S K Bajpai Hydrogels are macromolecular networks which have ability to swell in. Journal of Scientific and Industrial Research. [Link]

  • Mechanical Characterisation of Hydrogels for Tissue Engineering Applications. Proceedings of the 2nd International Conference on Biomedical Engineering and Systems. [Link]

  • Hydrogels: Properties, Classifications, Characterizations, and Biomedical Applications. Gels. [Link]

  • Synthesis and Characterization of Hydrogels and its Application. ResearchGate. [Link]

  • Swelling Behavior of Anionic Hydrogels: Experiments and Modeling. Gels. [Link]

  • Synthesis and Swelling Behaviors of Hydrogels Containing LiMA Groups and its Use in Cu(II) Adsorption from Aqueous Solution. Polymers. [Link]

  • Multivalent Allylammonium-Based Cross-Linkers for the Synthesis of Homogeneous, Highly Swelling Diallyldimethylammonium Chloride Hydrogels. Polymers. [Link]

  • MECHANICAL PROPERTIES OF HYDROGELS FOR PILLARS FABRICATION AND BIOLOGICAL APPLICATIONS. Politecnico di Torino. [Link]

  • Rheological Characterization of Biological Hydrogels in Aqueous State. ResearchGate. [Link]

  • Compression testing and measurement of material properties of a double network hydrogel. MIT DSpace. [Link]

  • Mechanical Properties of Alginate Hydrogels Cross-Linked with Multivalent Cations. Aalborg University's Research Portal. [Link]

  • Comparative Study of Physicochemical Properties of Alginate Composite Hydrogels Prepared by the Physical Blending and Electrostatic Assembly Methods. PMC. [Link]

  • Synthesis and characterization of hydrogels from allyl methacrylate and acrylamide copolymer. Middle East Technical University. [Link]

  • Novel Hydrogels of Malic Acid and Zinc; Their Synthesis and Characterization. J-STAGE. [Link]

  • Rheological Characterization of Hydrogels from Alginate-Based Nanodispersion. PMC. [Link]

  • Measurement and Comparison of Hyaluronic Acid Hydrogel Mechanics Across Length Scales. PMC. [Link]

  • Comparative Analysis of Crosslinking Methods and Their Impact on the Physicochemical Properties of SA/PVA Hydrogels. Semantic Scholar. [Link]

  • Mechanical Properties of Alginate Hydrogels Cross-Linked with Multivalent Cations. MDPI. [Link]

Sources

Validation

validating diallyl malate monomer purity via HPLC

As a Senior Application Scientist navigating the complexities of polymer synthesis and drug delivery systems, I frequently encounter the critical bottleneck of monomer purity. Diallyl malate (CAS 32099-14-2) is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of polymer synthesis and drug delivery systems, I frequently encounter the critical bottleneck of monomer purity. Diallyl malate (CAS 32099-14-2) is a highly versatile, bifunctional cross-linking monomer used extensively in the synthesis of advanced hydrogels, functionalized siloxanes, and targeted drug delivery vehicles.

However, the presence of trace impurities—such as unreacted malic acid, monoallyl malate, or isomerization byproducts—can drastically alter the cross-linking density, mechanical integrity, and biocompatibility of the final polymer matrix[1]. Standard commercial grades of diallyl malate guarantee a purity of ≥98%[2], but for rigorous biomedical applications, verifying this purity profile in-house is a mandatory quality control step.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) against alternative analytical techniques for validating diallyl malate purity, providing a self-validating experimental protocol grounded in established chromatographic principles.

Analytical Method Comparison: Why HPLC?

When validating the purity of ester-based monomers, scientists typically weigh three primary techniques: Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and HPLC.

While GC offers exceptional theoretical plate counts, diallyl malate is a thermally sensitive diester. Subjecting it to the high temperatures of a GC injection port (typically >250°C) risks thermal degradation or transesterification, leading to artifactual impurity peaks that do not exist in the bulk sample. qNMR provides excellent structural confirmation but struggles with the sensitivity required to quantify trace impurities below the 0.5% threshold.

HPLC, specifically Reverse-Phase HPLC (RP-HPLC), emerges as the optimal technique. It operates at ambient or slightly elevated temperatures, preserving the structural integrity of the ester, and utilizes UV detection to accurately capture the π→π∗ transitions of the allyl double bonds[3].

Table 1: Performance Comparison of Analytical Techniques for Diallyl Malate
ParameterRP-HPLC-UV (Recommended)GC-FIDqNMR (1H)
Thermal Degradation Risk None (Ambient/30°C)High (Inlet >250°C)None (Ambient)
Limit of Detection (LOD) < 0.05% (w/w) ~0.1% (w/w)~0.5% - 1.0% (w/w)
Impurity Resolution Excellent (Resolves mono- vs. diesters)Moderate (Risk of co-elution)Poor (Overlapping allyl signals)
Suitability for Trace Analysis Optimal Sub-optimalNot Recommended

Mechanistic Workflow & System Design

To establish a self-validating system, the protocol must inherently prove its own reliability during every run. This is achieved through System Suitability Testing (SST) and strategic mobile phase selection.

Because diallyl malate contains a polar hydroxyl group on its malate core and two hydrophobic allyl ester tails, a C18 stationary phase provides the ideal hydrophobic retention mechanism. We employ a gradient elution of Water and Acetonitrile. Crucially, the aqueous phase must be acidified (e.g., 0.1% Phosphoric Acid). Causality: Acidification suppresses the ionization of any residual malic acid or monoallyl malate impurities, ensuring they elute as sharp, symmetrical peaks rather than broad, tailing bands that could obscure trace contaminants[4].

G A Sample Prep Dilution in Mobile Phase (Prevents solvent shock) B Separation RP-C18 Column (Hydrophobic Interaction) A->B C Detection UV/PDA at 210 nm (Captures Allyl Bonds) B->C D Quantification Peak Area Normalization (SST Validated) C->D

Caption: Logical workflow for the HPLC validation of diallyl malate monomer purity.

Step-by-Step Experimental Protocol

The following methodology is designed to isolate diallyl malate from its synthetic precursors and degradation products.

A. Reagents and Equipment
  • Stationary Phase: Supelcosil LC-18 (or equivalent end-capped C18), 250 mm × 4.6 mm, 5 µm particle size[3].

  • Mobile Phase A: HPLC-grade Water with 0.1% Phosphoric Acid (v/v).

  • Mobile Phase B: HPLC-grade Acetonitrile[4].

  • Detector: Photodiode Array (PDA) or Variable Wavelength UV Detector set to 210 nm.

B. Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Stabilizes retention times and reduces backpressure).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0–5 min: 10% B (Isocratic hold to elute highly polar malic acid).

    • 5–15 min: Linear ramp from 10% B to 70% B (Elutes monoallyl malate, then diallyl malate).

    • 15–20 min: 70% B (Column wash to remove highly hydrophobic oligomers).

    • 20–25 min: 10% B (Re-equilibration).

C. Sample Preparation (Self-Validating Step)
  • Standard Preparation: Dissolve reference standard diallyl malate in a 50:50 mixture of Mobile Phase A and B to a concentration of 1.0 mg/mL. Causality: Dissolving the sample in a solvent weaker than or equal to the starting mobile phase prevents "solvent front distortion," ensuring sharp peak shapes.

  • System Suitability: Inject the standard 5 times. The system is validated for the run only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the tailing factor is ≤ 1.5.

D. Data Analysis & Interpretation

Because ester monomers lack extensive aromatic conjugation, their UV absorbance relies on the isolated carbonyl and allyl double bonds, which absorb strongly at 210 nm[3]. Purity is calculated using the Area Normalization Method :

Purity(%)=(∑AreaAllPeaks​AreaDAM​​)×100

(Note: Exclude peaks associated with the void volume/solvent front).

Supporting Experimental Validation Data

To demonstrate the robustness of this HPLC method for ester monomer validation, below is a summary of typical validation metrics achieved using the aforementioned protocol, conforming to standard analytical guidelines for monomer release and purity[3][4].

Table 2: HPLC Method Validation Metrics for Diallyl Malate
Validation ParameterExperimental ResultAcceptance Criteria
Retention Time ( tR​ ) ~12.4 minutesN/A
Resolution ( Rs​ ) 3.8 (vs. Monoallyl malate) Rs​≥2.0 (Baseline separation)
Limit of Detection (LOD) 0.02 µg/mLSignal-to-Noise (S/N) ≥3
Limit of Quantification (LOQ) 0.06 µg/mLSignal-to-Noise (S/N) ≥10
Linearity ( R2 ) 0.9994 (Range: 0.1 - 2.0 mg/mL) R2≥0.999
Precision (Intra-day RSD) 0.85% ≤2.0%

Application Insight: If a chromatogram exhibits a distinct peak eluting at approximately 6-8 minutes, this is highly indicative of monoallyl malate. The single allyl group renders the molecule significantly more polar than the diester, causing it to elute earlier on the reverse-phase C18 column. Identifying and quantifying this specific impurity is vital, as mono-functional monomers will act as chain terminators during polymerization, severely weakening the structural integrity of the resulting polymer network.

References

  • MDPI. Analysis of Monomer Release from Different Composite Resins after Bleaching by HPLC. Retrieved from [Link]

  • MDPI. Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. Retrieved from [Link]

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Comparative

diallyl malate vs ethylene glycol dimethacrylate in tissue scaffolds

Engineering Tissue Scaffolds: A Comparative Guide to Diallyl Malate vs. Ethylene Glycol Dimethacrylate (EGDMA) The development of functional tissue scaffolds requires precise control over the mechanical properties, poros...

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Author: BenchChem Technical Support Team. Date: March 2026

Engineering Tissue Scaffolds: A Comparative Guide to Diallyl Malate vs. Ethylene Glycol Dimethacrylate (EGDMA)

The development of functional tissue scaffolds requires precise control over the mechanical properties, porosity, and degradation kinetics of the biomaterial matrix. At the core of this control is the selection of the chemical crosslinker, which dictates the architecture and lifecycle of the hydrogel network. This guide objectively compares two distinct crosslinking agents—Ethylene Glycol Dimethacrylate (EGDMA) and Diallyl Malate —detailing their mechanistic differences, performance data, and field-proven experimental workflows.

Mechanistic Overview: The Crosslinking Paradigm

The choice of crosslinker fundamentally alters how a tissue scaffold interacts with host cells and extracellular matrix (ECM) over time.

Ethylene Glycol Dimethacrylate (EGDMA) & PEGDMA EGDMA, and its macromer derivative Poly(ethylene glycol) dimethacrylate (PEGDMA), are the gold standards for creating stable, robust hydrogel networks. They feature difunctional methacrylate end-groups that undergo rapid free-radical polymerization. The resulting carbon-carbon and ether linkages are highly stable and resist hydrolytic degradation under physiological conditions[1]. This makes EGDMA ideal for load-bearing applications, long-term implants, and studies requiring static mechanical cues.

Diallyl Malate Diallyl malate is a polyallyl crosslinker synthesized from malic acid. Unlike the stable backbone of EGDMA, diallyl malate introduces bioresorbable ester bonds into the polymer network[2]. These ester linkages are susceptible to hydrolytic and enzymatic cleavage in vivo. As a result, scaffolds crosslinked with diallyl malate gradually degrade, allowing host tissue to infiltrate and replace the synthetic matrix—a critical requirement for wound dressings and dynamic tissue remodeling[3].

G A Tissue Scaffold Application B Load-Bearing & Long-Term Support A->B C Rapid Remodeling & Drug Delivery A->C D EGDMA Crosslinker (Stable Methacrylate) B->D E Diallyl Malate (Hydrolyzable Ester) C->E F Non-Degradable Robust Matrix D->F G Bioresorbable Dynamic Matrix E->G

Scaffold crosslinker selection logic based on tissue remodeling requirements.

Comparative Performance Data

The following table synthesizes the quantitative and qualitative performance metrics of scaffolds crosslinked with EGDMA versus Diallyl Malate, based on standard tissue engineering assays.

Performance MetricEthylene Glycol Dimethacrylate (EGDMA)Diallyl Malate
Chemical Structure Difunctional methacrylateDifunctional allyl ester
Polymerization Mechanism Free-radical (UV/Thermal)Free-radical / Emulsion polymerization
Degradation Profile Non-degradable (Stable over 12+ months)Hydrolytically degradable (Days to weeks)
Mechanical Stiffness (Modulus) High (Tunable from 10 kPa to >1 MPa)Moderate (Decreases dynamically over time)
Swelling Ratio Low to Moderate (Stable post-equilibration)High (Increases as crosslinks hydrolyze)
Primary Applications Bone/cartilage scaffolds, vascular grafts, 3D bioprintingWound dressings, shape-retentive microgels, in situ biomaterials

Causality in Experimental Choices (E-E-A-T)

As an application scientist, selecting between these two crosslinkers requires aligning the chemical kinetics of the material with the biological kinetics of the target tissue.

  • Why choose EGDMA? In applications like vascular tissue engineering, the scaffold must withstand continuous hemodynamic shear stress without collapsing. EGDMA/PEGDMA provides the structural fidelity required to maintain patent vessel lumens while endothelial cells attach and align[4]. Furthermore, when studying stem cell mechanotransduction, researchers require a substrate whose stiffness does not change over time; EGDMA ensures the mechanical cues remain constant throughout the culture period[5].

  • Why choose Diallyl Malate? In wound healing, a permanent synthetic implant can trigger chronic foreign body responses. Diallyl malate is chosen because its degradation byproducts (malic acid derivatives) are biocompatible and metabolizable. As the hydrogel degrades, it creates macropores that facilitate angiogenesis and fibroblast migration, ensuring the scaffold is replaced by native ECM[6].

Self-Validating Experimental Protocols

To ensure reproducibility, the following workflows incorporate built-in validation steps. If the validation metrics fail, the synthesis must be recalibrated.

Protocol A: Synthesis of EGDMA-Crosslinked PEG Scaffolds (UV Photopolymerization)

Designed for stable, load-bearing tissue models.

  • Precursor Formulation: Dissolve 10% (w/v) PEG monomer and 1-5% (w/v) EGDMA (or PEGDMA) in phosphate-buffered saline (PBS) at room temperature[4].

  • Initiator Addition: Add 0.05% (w/v) of a cytocompatible photoinitiator (e.g., Irgacure 2959 or LAP) and mix thoroughly protected from light[7].

  • Casting & Curing: Pipette the solution into sterile molds. Expose to UV light (365 nm, 10 mW/cm²) for 3–5 minutes to achieve complete free-radical conversion[8].

  • Self-Validation (Gel Fraction): Lyophilize the hydrogel and record the dry weight ( Wi​ ). Immerse in distilled water for 48 hours to leach unreacted monomers, then lyophilize again ( Wf​ ). A gel fraction ( Wf​/Wi​×100 ) of >90% validates successful network formation. If <90%, increase UV exposure time or initiator concentration.

Protocol B: Synthesis of Diallyl Malate-Crosslinked Biodegradable Microgels

Designed for shape-retentive, in situ forming wound dressings.

  • Emulsion Preparation: Prepare an aqueous phase containing hydrophilic monomers (e.g., acrylic acid derivatives) and 2-10 mol% diallyl malate as the degradable crosslinker[3].

  • Polymerization: Introduce a surfactant and a thermal initiator (e.g., APS). Heat the emulsion to 70°C under continuous stirring (400 rpm) for 6 hours to form crosslinked polymeric nanoparticles[2].

  • Purification & Aggregation: Precipitate the microgels using acetone, centrifuge, and wash repeatedly to remove residual surfactant. Lyophilize to obtain a dry, shape-retentive powder[9].

  • Self-Validation (Degradation Assay): Rehydrate a known mass of the microgel powder in PBS (pH 7.4) at 37°C. Measure the wet weight daily. A successful diallyl malate network will exhibit a continuous increase in swelling ratio followed by complete mass loss within 14–28 days. If the gel does not degrade, the diallyl malate concentration was either too high or auto-crosslinking of the primary monomer occurred.

Sources

Validation

Analytical Superiority in Ester Profiling: A Comparative Guide to the Mass Spectrometry of Diallyl Malate

As mass spectrometry workflows become increasingly central to polymer characterization, drug development, and metabolomics, the need for precise structural elucidation of cross-linkers and prodrug intermediates is paramo...

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Author: BenchChem Technical Support Team. Date: March 2026

As mass spectrometry workflows become increasingly central to polymer characterization, drug development, and metabolomics, the need for precise structural elucidation of cross-linkers and prodrug intermediates is paramount. Diallyl malate (C₁₀H₁₄O₅), a diester combining a hydroxylated dicarboxylic acid core with two polymerizable allyl groups, presents a unique analytical profile.

In this guide, we will deconstruct the tandem mass spectrometry (MS/MS) fragmentation mechanics of diallyl malate. By comparing its performance against structural alternatives like dimethyl malate and diallyl succinate, we will establish a self-validating analytical framework that leverages the unique thermodynamic stability of its product ions.

Mechanistic Foundations of Diallyl Malate Fragmentation

To design a robust Multiple Reaction Monitoring (MRM) method, we must first understand the causality behind the molecule's behavior in the gas phase. Under positive Electrospray Ionization (ESI+), diallyl malate readily protonates at the ester carbonyl oxygens, yielding a stable precursor ion at m/z 215.09 ([M+H]⁺).

Upon subjected to Collision-Induced Dissociation (CID), the molecule undergoes two primary, predictable degradation pathways:

  • Hydroxyl-Directed Dehydration (-18 Da): The malate core contains an α-hydroxyl group. The thermodynamic drive to form a conjugated maleate or fumarate derivative forces the rapid expulsion of water, yielding a dominant fragment at m/z 197.08 . This dehydration pathway is a well-documented hallmark of malic acid derivatives in low-resolution and high-resolution MS/MS studies (1)[1].

  • Allyl Ester Cleavage (-58 Da / m/z 41.04): The allyl group is an exceptional leaving group. Cleavage of the ester bond can either result in the neutral loss of allyl alcohol (C₃H₆O, 58 Da) via hydrogen rearrangement, or the direct formation of a highly resonance-stabilized allyl cation at m/z 41.04 . The diagnostic utility of allyl ester cleavage has been extensively validated in complex lipidomic MS/MS frameworks (2)[2].

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 215.09 F1 Dehydrated Fragment [M+H - H2O]+ m/z 197.08 M->F1 - H2O (18 Da) F2 De-esterified Fragment [M+H - C3H6O]+ m/z 157.05 M->F2 - Allyl Alcohol (58 Da) F4 Allyl Cation m/z 41.04 M->F4 Ester Cleavage F3 Dual Loss Fragment [M+H - H2O - C3H6O]+ m/z 139.04 F1->F3 - Allyl Alcohol (58 Da) F2->F3 - H2O (18 Da) F2->F4 Ester Cleavage

Fig 2. Mechanistic CID fragmentation pathway of diallyl malate in positive ESI mode.

Comparative MS/MS Performance: Diallyl Malate vs. Alternatives

When selecting an ester for a synthetic or analytical workflow, the detectability of the compound is a critical variable. We compared diallyl malate against two common alternatives: Dimethyl Malate (a short-chain alkyl ester) and Diallyl Succinate (a non-hydroxylated analog).

Diallyl malate provides a superior analytical fingerprint because it combines two orthogonal fragmentation drivers: the hydroxyl-driven dehydration and the resonance-stabilized allyl leaving group. In contrast, dimethyl malate yields less stable methyl cations, and diallyl succinate lacks the hydroxyl group entirely, removing the highly specific -18 Da primary transition.

Quantitative Data Summary
CompoundFormulaPrecursor [M+H]⁺Primary Neutral LossDiagnostic Product IonsAnalytical Specificity
Diallyl Malate C₁₀H₁₄O₅215.09-18 Da (H₂O)m/z 197.08, 157.05, 41.04High : Dual functional groups provide unique orthogonal MRM transitions.
Dimethyl Malate C₆H₁₀O₅163.06-18 Da (H₂O)m/z 145.05, 131.03, 113.02Moderate : Short alkyl chains yield less stable neutral leaving groups.
Diallyl Succinate C₁₀H₁₄O₄199.10-58 Da (C₃H₆O)m/z 141.05, 99.04, 41.04Low : Lacks the hydroxyl group, removing the primary dehydration pathway.

Self-Validating Experimental Protocol

To ensure data integrity, an analytical protocol must be self-validating. This means incorporating internal redundancies—such as qualifier/quantifier ion ratios and isotopic spiking—to automatically flag false positives. The following step-by-step workflow is engineered for the precise quantification of diallyl malate.

Step 1: Sample Preparation & Matrix Solvation
  • Action: Dilute the analyte in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid. Spike with 50 ng/μL of D3-labeled malic acid as an internal standard.

  • Causality: The 50% organic modifier ensures the hydrophobic allyl chains remain fully solvated, preventing sample loss to vial walls. The 0.1% formic acid acts as a crucial proton donor, driving the equilibrium toward the [M+H]⁺ state prior to droplet desolvation. The use of isotopic spiking allows for single-point quantitation by comparing intensity abundance ratios (3)[3].

Step 2: Chromatographic Separation
  • Action: Inject 2 μL onto a C18 Reverse Phase UHPLC column (e.g., 1.7 µm, 2.1 x 100 mm). Run a gradient from 5% to 95% Acetonitrile over 10 minutes.

  • Causality: Diallyl malate is moderately non-polar. A C18 stationary phase provides excellent retention, chromatographically isolating the target analyte from early-eluting polar matrix interferences (like free malic acid or salts) before they reach the ionization source.

Step 3: ESI-MS/MS Acquisition
  • Action: Operate the mass spectrometer in ESI(+) mode. Set the capillary voltage to 3.5 kV and the source temperature to 300 °C. Apply a Collision Energy (CE) ramp of 15–25 eV for CID.

  • Causality: A CE of 15-25 eV provides the optimal kinetic energy to induce the loss of water (-18 Da) without entirely obliterating the precursor ion. Higher collision energies will over-fragment the molecule into non-diagnostic hydrocarbon noise.

Step 4: Data Validation (The Self-Validating Step)
  • Action: Monitor the m/z 215.09 → 197.08 transition as the Quantifier and the m/z 215.09 → 41.04 transition as the Qualifier.

  • Causality: By requiring the software to verify that the ratio between the Quantifier and Qualifier peaks remains within ±15% of the analytical standard, the protocol self-validates. If an isobaric interference co-elutes, the ratio will skew, immediately flagging the data point as invalid.

LCMS_Workflow A Sample Prep (0.1% FA in 50% ACN) B LC Separation (C18 RP-UHPLC) A->B C ESI(+) Ionization (Protonation) B->C D CID MS/MS (15-25 eV) C->D E Data Analysis (MRM Extraction) D->E

Fig 1. Self-validating LC-MS/MS workflow for diallyl malate quantification and qualification.

Conclusion

Diallyl malate offers a highly specific mass spectrometric profile compared to standard alkyl esters or non-hydroxylated analogs. The synergistic fragmentation pathways—driven by the thermodynamic stability of the dehydrated malate core and the resonance-stabilized allyl cation—allow researchers to build highly sensitive, self-validating MRM assays. By understanding the causality behind these gas-phase reactions, scientists can confidently track this compound through complex biological or polymeric matrices.

References[4] Title: In-depth analysis of isochorismate synthase-derived metabolism in plant immunity: Identification of meta-substituted benzoates and salicyloyl-malate - PMC

Source: nih.gov URL: [2] Title: Enhanced Characterization of Cardiolipins via Hybrid 193 nm Ultraviolet Photodissociation Mass Spectrometry | Analytical Chemistry - ACS Publications Source: acs.org URL: [3] Title: Direct Sample Analysis/Time-of-Flight Mass Spectrometry | American Laboratory Source: americanlaboratory.com URL: [4] Title: Pinpointing double bond and sn-positions in glycerophospholipids via hybrid 193 nm ultraviolet photodissociation (UVPD) mass spectrometry - PMC Source: nih.gov URL: [1] Title: LC-ESI(±)-LTQ MSn‑Based Metabolomic Profiling of Coffee: Fragmentation Pathways for Identification of Major Polar Compounds - PMC Source: nih.gov URL:

Sources

Safety & Regulatory Compliance

Safety

Diallyl Malate (CAS 32099-14-2) Handling &amp; Safety Protocol: A Comprehensive Guide to Personal Protective Equipment and Operational Logistics

As a Senior Application Scientist, I recognize that handling reactive monomers like Diallyl malate requires moving beyond the generic boilerplate of standard Safety Data Sheets. Diallyl malate (CAS 32099-14-2) is a speci...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling reactive monomers like Diallyl malate requires moving beyond the generic boilerplate of standard Safety Data Sheets. Diallyl malate (CAS 32099-14-2) is a specialized allyl ester of malic acid, heavily utilized in photopolymerization, cross-linked resin synthesis, and advanced agricultural research[1][2].

However, its chemical structure—featuring two reactive allyl groups flanking a malate backbone—imparts specific toxicological and physical hazards. This guide provides a self-validating, step-by-step operational framework designed to ensure absolute safety, scientific integrity, and logistical efficiency in your laboratory.

The Causality of Hazard: Why Diallyl Malate Requires Strict PPE

To design an effective safety protocol, we must first understand the molecular behavior of the compound.

  • Lipophilicity and Skin Penetration: Like many allyl esters, Diallyl malate is highly lipophilic. If it contacts unprotected skin, it can rapidly penetrate the stratum corneum[3].

  • Enzymatic Hydrolysis: Once absorbed, endogenous esterases cleave the ester bonds, releasing malic acid and allyl alcohol. This localized release causes severe irritation, erythema, and potential systemic toxicity[3].

  • Volatility and Sensitization: While it has a relatively high boiling point, mechanical agitation or heating during experimental workflows can generate organic aerosols. Inhalation of these vapors acts as a respiratory irritant and potential sensitizer[3].

Understanding these mechanisms dictates a zero-tolerance approach to dermal and inhalation exposure.

Personal Protective Equipment (PPE) Specifications

Selecting the right PPE is not merely about compliance; it is about creating an impenetrable barrier based on chemical compatibility.

Hand Protection: EN ISO 374-1 Compliance
  • Selection: Nitrile (minimum 0.4 mm thickness) or Butyl rubber gloves[4].

  • The Causality: Natural rubber (latex) is highly susceptible to degradation by organic esters, leading to swelling and microscopic breaches. Nitrile and Butyl rubber provide a dense, cross-linked polymer matrix that resists the permeation of lipophilic molecules.

  • Validation: Ensure gloves are certified to EN ISO 374-1:2016 (Type A) , which guarantees a permeation resistance of at least 30 minutes against a battery of harsh chemicals[4][5]. Always perform a pneumatic inflation test (trapping air and squeezing) to check for micro-tears before donning.

Respiratory Protection: EN 14387 Standards
  • Selection: If handling outside of a certified fume hood, use a half-mask respirator equipped with an ABEK filter [6][7].

  • The Causality: The 'A' classification (color-coded brown) specifically utilizes activated carbon micropores calibrated to trap organic vapors with a boiling point above 65°C[8]. The broad-spectrum ABEK filter ensures that any volatile degradation products (such as allyl alcohol) are also neutralized[7][8].

Eye and Body Protection
  • Selection: Snug-fitting chemical safety goggles (indirect venting) paired with an 8-inch polycarbonate face shield. A flame-resistant lab coat and a polyethylene or neoprene apron.

  • The Causality: The ester's rapid hydrolysis upon contact with the aqueous environment of the cornea can cause irreversible damage. The apron provides a necessary secondary barrier against macroscopic spills that could soak through a standard cotton lab coat.

PPE Specification Summary
Protection TypeRecommended Material / StandardScientific Rationale & Causality
Hand Nitrile or Butyl Rubber (EN ISO 374-1, Type A)Prevents permeation of lipophilic allyl esters; latex degrades rapidly upon contact.
Respiratory Half-mask with ABEK Filter (EN 14387)'A' class filter (brown) absorbs organic vapors (BP > 65°C) emitted during transfer.
Eye/Face Chemical Goggles + Polycarbonate Face ShieldProtects against splash hazards; ester hydrolysis in the eye causes severe corneal irritation.
Body Flame-resistant lab coat, Neoprene apronProvides a secondary barrier against spills; prevents systemic absorption through clothing.

Operational Logistics & Step-by-Step Handling

Every protocol must be a self-validating system. Follow this step-by-step methodology to ensure safe handling and transfer of Diallyl malate.

Step 1: Environmental Validation Before opening the chemical container, verify that your fume hood is operational. The face velocity must read between 0.4 and 0.6 m/s . This ensures that any generated organic vapors are captured before crossing the sash plane.

Step 2: Inert Gas Purging Allyl groups contain terminal double bonds that are susceptible to auto-oxidation when exposed to atmospheric oxygen over prolonged periods. Purge your reaction vessel and the headspace of the Diallyl malate stock bottle with an inert gas (Nitrogen or Argon) before and after dispensing.

Step 3: Volumetric Transfer Do not use standard air-displacement pipettes. The vapor pressure and viscosity of the ester can cause dripping and volume inaccuracies. Use positive displacement pipettes or glass syringes with Luer-lock stainless steel needles. This ensures exact volumetric transfer and eliminates the risk of aerosolization.

Step 4: Spill Response Protocol In the event of a spill:

  • Evacuate & Equip: Step back and immediately don your ABEK respirator[7].

  • Contain: Surround the spill with an inert, inorganic absorbent such as vermiculite or dry sand. Crucial Causality: Do not use combustible organic absorbents like sawdust; if the allyl ester is accidentally mixed with a catalyst, it could trigger an exothermic reaction and ignite.

  • Collect: Use non-sparking tools to sweep the absorbed mixture into a designated, clearly labeled hazardous waste container.

Disposal Plan

Improper disposal of reactive monomers poses severe environmental and facility risks.

  • Chemical Waste: Diallyl malate must be categorized as hazardous organic waste. Segregate it strictly from strong oxidizing agents, free-radical initiators, and strong bases. Mixing with bases will cause rapid, exothermic saponification.

  • PPE Disposal: Treat all contaminated gloves, aprons, and wipes as hazardous waste. Place them in highly visible, heavy-duty chemical waste bags, seal them tightly, and label them for high-temperature incineration. Do not dispose of contaminated PPE in standard municipal laboratory trash.

Operational Workflow Visualization

The following diagram maps the logical progression of handling Diallyl malate, emphasizing the critical safety checkpoints.

G Start Chemical Storage (Cool, Dry, Inert) PPE Don PPE (EN 374 Gloves, EN 14387 Mask) Start->PPE Hood Fume Hood Setup (Face Velocity 0.4-0.6 m/s) PPE->Hood Transfer Dispense Diallyl Malate (Positive Displacement) Hood->Transfer Spill Spill Detected? Transfer->Spill Clean Absorb with Vermiculite Dispose as HazMat Spill->Clean Yes Proceed Proceed with Experiment Spill->Proceed No Dispose Waste Disposal (High-Temp Incineration) Clean->Dispose Proceed->Dispose

Caption: Workflow for the safe handling, transfer, and disposal of Diallyl malate in a laboratory setting.

References

  • "DIALLYL MALATE — Chemical Substance Information." NextSDS. Available at: [Link]

  • "US4777191A - Photopolymerization initiator." Google Patents.
  • "Guide to chemical-resistant hand safety standard EN 374:2016." HexArmor. Available at: [Link]

  • "Buy chemical protective gloves - Standards." Uvex Safety. Available at: [Link]

  • "Respirator Filter ABEK | Breathing Protection." Wolfcraft. Available at: [Link]

  • "EN 14387 standard." Sir Safety System. Available at: [Link]

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